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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5, a deuterated analog of 1-Ethyl-1H-pyrazole-5-carboxylic acid. T...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5, a deuterated analog of 1-Ethyl-1H-pyrazole-5-carboxylic acid. This document is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and analytical chemistry.

Chemical and Physical Properties

1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 is a stable, isotopically labeled compound. Due to the limited availability of specific experimental data for the deuterated form, the properties of its non-deuterated analog, 1-Ethyl-1H-pyrazole-5-carboxylic acid, are provided for reference.

Table 1: General and Physicochemical Properties

PropertyValue (Deuterated)Value (Non-deuterated)Data Source
IUPAC Name 1-(Ethyl-d5)-1H-pyrazole-5-carboxylic acid1-Ethyl-1H-pyrazole-5-carboxylic acid-
CAS Number 2735654-39-2[1]400755-43-3[2]MedChemExpress, PubChem
Molecular Formula C6H3D5N2O2C6H8N2O2MedChemExpress, PubChem
Molecular Weight 145.17 g/mol [3]140.14 g/mol [2]MedChemExpress, PubChem
Computed XLogP3 -0.4PubChem[2]
Computed Hydrogen Bond Donor Count -1PubChem[2]
Computed Hydrogen Bond Acceptor Count -3PubChem[2]
Computed Rotatable Bond Count -2PubChem[2]

Table 2: Safety and Hazard Information (for Non-deuterated Analog)

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Warning)[2]
H315: Causes skin irritationSkin corrosion/irritation (Warning)[2]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Warning)[2]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Warning)[2]

Spectroscopic Properties

¹H NMR Spectroscopy

The ¹H NMR spectrum of the non-deuterated compound would show signals corresponding to the ethyl group protons and the pyrazole (B372694) ring protons. In the deuterated analog, the signals for the ethyl group would be absent due to the substitution of hydrogen with deuterium.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms in the molecule. The chemical shifts would be similar for both the deuterated and non-deuterated forms.

Mass Spectrometry

The mass spectrum of the non-deuterated compound shows a molecular ion peak (M+) at m/z 140.[2] For the D5 analog, the molecular ion peak is expected at m/z 145. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxylic acid group (M-45).[4]

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a strong C=O stretching band between 1760 and 1690 cm⁻¹.[5] A C-O stretching band is also expected between 1320 and 1210 cm⁻¹.[5] The spectrum for the deuterated analog would show C-D stretching vibrations, which typically appear in the 2300-2000 cm⁻¹ region.

Experimental Protocols

Proposed Synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5

A specific, detailed experimental protocol for the synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 is not publicly available. However, a plausible synthetic route can be devised based on general methods for the synthesis of 1-alkyl-pyrazole-5-carboxylic acids.[6][7] The key is the use of a deuterated ethylating agent.

Reaction Scheme:

  • Formation of Pyrazole-5-carboxylate: Reaction of a suitable 1,3-dicarbonyl compound (e.g., ethyl 2,4-dioxo-butanoate) with hydrazine (B178648) to form the pyrazole ring.

  • N-Alkylation: Alkylation of the pyrazole nitrogen with a deuterated ethylating agent, such as ethyl-d5 iodide or ethyl-d5 bromide, in the presence of a base.

  • Hydrolysis: Saponification of the resulting ester to the carboxylic acid using a base like sodium hydroxide, followed by acidification.

Detailed Protocol (Hypothetical):

  • Step 1: Synthesis of Ethyl 1H-pyrazole-5-carboxylate. This intermediate can be synthesized via the cyclocondensation of ethyl 2,4-dioxobutanoate with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695).

  • Step 2: N-Ethylation-d5. To a solution of ethyl 1H-pyrazole-5-carboxylate in a polar aprotic solvent (e.g., DMF), add a base such as sodium hydride (NaH). Stir the mixture at room temperature until the evolution of hydrogen gas ceases. Cool the reaction mixture in an ice bath and add ethyl-d5 iodide dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Step 3: Work-up and Purification of the Ester. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica (B1680970) gel.

  • Step 4: Hydrolysis to 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5. Dissolve the purified ethyl 1-(ethyl-d5)-1H-pyrazole-5-carboxylate in a mixture of ethanol and aqueous sodium hydroxide. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture, remove the ethanol under reduced pressure, and dilute with water. Wash with an organic solvent to remove any unreacted ester. Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid.

  • Step 5: Final Purification. Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Cyclocondensation cluster_intermediate1 Intermediate cluster_reaction2 Step 2: N-Alkylation cluster_intermediate2 Intermediate cluster_reaction3 Step 3: Hydrolysis cluster_product Final Product Ethyl_2_4_dioxobutanoate Ethyl 2,4-dioxobutanoate Reaction1 Ethanol Ethyl_2_4_dioxobutanoate->Reaction1 Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Reaction1 Ethyl_d5_iodide Ethyl-d5 Iodide Reaction2 NaH, DMF Ethyl_d5_iodide->Reaction2 Ethyl_1H_pyrazole_5_carboxylate Ethyl 1H-pyrazole-5-carboxylate Reaction1->Ethyl_1H_pyrazole_5_carboxylate Ethyl_1H_pyrazole_5_carboxylate->Reaction2 Ethyl_1_ethyl_d5_1H_pyrazole_5_carboxylate Ethyl 1-(ethyl-d5)-1H-pyrazole- 5-carboxylate Reaction2->Ethyl_1_ethyl_d5_1H_pyrazole_5_carboxylate Reaction3 NaOH, H₂O/Ethanol Ethyl_1_ethyl_d5_1H_pyrazole_5_carboxylate->Reaction3 Final_Product 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 Reaction3->Final_Product

A plausible synthetic workflow for 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5.

Biological Activity and Applications

While specific biological activities for 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 have not been reported, the pyrazole carboxylic acid scaffold is of significant interest in medicinal chemistry and agrochemistry.

Potential Biological Relevance

Derivatives of pyrazole carboxylic acid have been investigated for a range of biological activities, including:

  • Anti-inflammatory properties: Some pyrazole derivatives have shown potential as anti-inflammatory agents.[8]

  • Enzyme inhibition: Pyrazole carboxylic acids have been identified as potent inhibitors of certain enzymes, such as rat long-chain L-2-hydroxy acid oxidase.[9]

  • Insecticidal and Herbicidal Activity: The pyrazole ring is a key component in some commercial pesticides and herbicides.[10]

The metabolism of pyrazole-containing compounds has been studied, indicating that they can undergo hydroxylation and conjugation in vivo.[11]

Primary Application in Research

The most common application for deuterated compounds like 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 is as an internal standard in quantitative bioanalytical assays, particularly those using mass spectrometry (e.g., LC-MS/MS).

Use as an Internal Standard in Pharmacokinetic Studies:

In a typical pharmacokinetic study of the non-deuterated drug, the deuterated analog is spiked into biological samples (e.g., plasma, urine) at a known concentration. Its chemical and physical properties are nearly identical to the non-deuterated analyte, so it behaves similarly during sample extraction, chromatography, and ionization. However, due to its higher mass, it can be distinguished by the mass spectrometer. This allows for accurate quantification of the analyte by correcting for variations in sample preparation and instrument response.

PK_Workflow cluster_sampling 1. Sample Collection cluster_spiking 2. Internal Standard Spiking cluster_prep 3. Sample Preparation cluster_analysis 4. LC-MS/MS Analysis cluster_quant 5. Quantification Biological_Sample Biological Sample (e.g., Plasma) Spiking Add known concentration of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 Biological_Sample->Spiking Extraction Protein Precipitation / LLE / SPE Spiking->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Quantification Calculate Analyte Concentration (Ratio of Analyte to Internal Standard) MS_Detection->Quantification

Workflow for using a deuterated analog as an internal standard in a pharmacokinetic study.

Conclusion

1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 is a valuable tool for researchers, primarily as an internal standard for the accurate quantification of its non-deuterated counterpart in biological matrices. While specific data on its physical and biological properties are scarce, its behavior can be largely inferred from its non-deuterated analog and the broader class of pyrazole carboxylic acids. The synthesis of this deuterated compound is feasible through established synthetic routes using a deuterated starting material. As research into pyrazole-based compounds continues to expand, the utility of labeled analogs like 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 in elucidating their pharmacokinetic and metabolic profiles will remain critical.

References

Exploratory

In-Depth Technical Guide: 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the deuterated pyrazole (B372694) derivative, 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5. The docume...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated pyrazole (B372694) derivative, 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5. The document details its chemical structure, physicochemical properties, and a proposed experimental protocol for its synthesis. Due to the limited publicly available data on this specific isotopically labeled compound, information on the non-deuterated analogue, 1-Ethyl-1H-pyrazole-5-carboxylic acid, is included for reference and comparison.

Chemical Structure and Properties

The structure of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 is characterized by a pyrazole ring substituted with a deuterated ethyl group at the N1 position and a carboxylic acid group at the C5 position. The five deuterium (B1214612) atoms are located on the ethyl group (ethyl-d5).

Structure:

Physicochemical Data Summary

PropertyValueSource
Molecular FormulaC6H8N2O2PubChem[1]
Molecular Weight140.14 g/mol PubChem[1]
Monoisotopic Mass140.058577502 DaPubChem[1]
XLogP3-AA0.4PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count2PubChem[1]
Exact Mass140.058577502 DaPubChem[1]
Topological Polar Surface Area55.1 ŲPubChem[1]
Heavy Atom Count10PubChem[1]

Experimental Protocols: Synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5

A specific, validated experimental protocol for the synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 is not publicly documented. However, a plausible synthetic route can be devised based on established methods for pyrazole synthesis and N-alkylation, combined with general techniques for introducing deuterium labels.

The proposed synthesis is a three-step process:

  • Synthesis of Ethyl 1H-pyrazole-5-carboxylate: This involves the cyclization of a suitable precursor, which can be formed from the reaction of diethyl oxalate (B1200264) and a propionaldehyde (B47417) equivalent, with hydrazine (B178648).

  • N-Alkylation with Ethyl-d5 Iodide: The pyrazole nitrogen is alkylated using a deuterated ethylating agent.

  • Hydrolysis: The ethyl ester is hydrolyzed to the final carboxylic acid.

Step 1: Synthesis of Ethyl 1H-pyrazole-5-carboxylate

This step is based on general pyrazole synthesis methodologies.

  • Materials: Diethyl oxalate, propionaldehyde, sodium ethoxide, hydrazine hydrate (B1144303), ethanol (B145695), diethyl ether, hydrochloric acid.

  • Procedure:

    • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol at 0-5 °C, a mixture of diethyl oxalate (1.0 eq) and propionaldehyde (1.0 eq) is added dropwise with stirring.

    • The reaction mixture is stirred at room temperature for 12 hours.

    • The resulting intermediate is not isolated. The mixture is cooled to 0-5 °C, and hydrazine hydrate (1.0 eq) is added slowly.

    • The mixture is then refluxed for 4 hours.

    • After cooling, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to yield crude ethyl 1H-pyrazole-5-carboxylate, which can be purified by column chromatography.

Step 2: N-Alkylation with Ethyl-d5 Iodide

  • Materials: Ethyl 1H-pyrazole-5-carboxylate, sodium hydride (NaH), ethyl-d5 iodide (I-C2D5), anhydrous dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, a solution of ethyl 1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF is added dropwise.

    • The mixture is stirred at room temperature for 1 hour until the evolution of hydrogen gas ceases.

    • Ethyl-d5 iodide (1.2 eq) is then added dropwise at 0 °C.

    • The reaction mixture is stirred at room temperature for 24 hours.

    • The reaction is quenched by the slow addition of water. The product is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give crude ethyl 1-ethyl-d5-1H-pyrazole-5-carboxylate. Purification can be achieved by column chromatography.

Step 3: Hydrolysis to 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5

  • Materials: Ethyl 1-ethyl-d5-1H-pyrazole-5-carboxylate, lithium hydroxide (B78521) (LiOH), tetrahydrofuran (B95107) (THF), water.

  • Procedure:

    • The crude ethyl 1-ethyl-d5-1H-pyrazole-5-carboxylate is dissolved in a mixture of THF and water (3:1).

    • Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 12 hours.

    • The reaction progress is monitored by TLC. Once the starting material is consumed, the THF is removed under reduced pressure.

    • The aqueous solution is washed with diethyl ether to remove any unreacted ester.

    • The aqueous layer is acidified to pH 2-3 with 1M HCl.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: N-Alkylation (Deuteration) cluster_step3 Step 3: Ester Hydrolysis Precursors Diethyl Oxalate + Propionaldehyde Intermediate1 Hydrazine Cyclization Precursors->Intermediate1 NaOEt, EtOH Product1 Ethyl 1H-pyrazole-5-carboxylate Intermediate1->Product1 Reflux Intermediate2 Alkylation Reaction Product1->Intermediate2 NaH, DMF Reagent1 Ethyl-d5 Iodide (I-C2D5) Reagent1->Intermediate2 Product2 Ethyl 1-ethyl-d5-1H-pyrazole- 5-carboxylate Intermediate3 Hydrolysis Product2->Intermediate3 LiOH, THF/H2O FinalProduct 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 Intermediate3->FinalProduct Acidification

Caption: Proposed synthetic workflow for 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways for 1-Ethyl-1H-pyrazole-5-carboxylic acid or its deuterated analogue. However, the broader class of pyrazole-containing compounds has been investigated for a range of biological activities. For instance, various pyrazole derivatives have shown potential as insecticidal agents and as anti-proliferative agents in cancer cell lines.[2] The introduction of deuterium can modify the pharmacokinetic properties of a compound, potentially leading to an improved metabolic profile. Further research is required to elucidate the specific biological targets and mechanisms of action for this particular molecule.

References

Foundational

In-Depth Technical Guide: Molecular Weight of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5

This technical guide provides a detailed analysis of the molecular weight of the deuterated compound 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5, intended for researchers, scientists, and professionals in the field of drug...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the molecular weight of the deuterated compound 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5, intended for researchers, scientists, and professionals in the field of drug development. This document outlines the molecular composition, isotopic labeling, and the calculation of its molecular weight.

Introduction

Isotopically labeled compounds, such as 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5, are critical tools in pharmaceutical research. They are instrumental in a variety of studies, including metabolic profiling, pharmacokinetic assessments, and as internal standards in quantitative bioanalysis. The "-D5" designation signifies the replacement of five hydrogen atoms with their heavier isotope, deuterium. This substitution imparts a specific mass shift, which is fundamental to its application in mass spectrometry-based assays, without significantly altering the chemical properties of the molecule.

Molecular Structure and Isotopic Labeling

The parent compound, 1-Ethyl-1H-pyrazole-5-carboxylic acid, has the chemical formula C₆H₈N₂O₂. The deuterated analog, 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5, has five hydrogen atoms on the ethyl group substituted with deuterium, resulting in the molecular formula C₆H₃D₅N₂O₂. This specific labeling provides a distinct and measurable mass increase.

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The introduction of deuterium, which has an atomic mass approximately double that of protium (B1232500) (the most common isotope of hydrogen), leads to a predictable increase in the overall molecular weight.

Experimental Data

The molecular weights of both the unlabeled and the deuterium-labeled compounds are summarized in the table below.

CompoundMolecular FormulaMolar Mass ( g/mol )
1-Ethyl-1H-pyrazole-5-carboxylic acidC₆H₈N₂O₂140.14[1][2][3]
1-Ethyl-1H-pyrazole-5-carboxylic acid-D5C₆H₃D₅N₂O₂145.17[4]
Theoretical Calculation

The calculation of the molecular weight for the deuterated compound is based on the atomic masses of its constituent elements, including the heavy isotope of hydrogen, deuterium.

  • Atomic mass of Carbon (C): ~12.011 u

  • Atomic mass of Hydrogen (H): ~1.008 u

  • Atomic mass of Deuterium (D): ~2.014 u[5][6][7]

  • Atomic mass of Nitrogen (N): ~14.007 u

  • Atomic mass of Oxygen (O): ~15.999 u

Molecular Weight of 1-Ethyl-1H-pyrazole-5-carboxylic acid (C₆H₈N₂O₂): (6 × 12.011) + (8 × 1.008) + (2 × 14.007) + (2 × 15.999) = 72.066 + 8.064 + 28.014 + 31.998 = 140.142 g/mol

Molecular Weight of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 (C₆H₃D₅N₂O₂): (6 × 12.011) + (3 × 1.008) + (5 × 2.014) + (2 × 14.007) + (2 × 15.999) = 72.066 + 3.024 + 10.070 + 28.014 + 31.998 = 145.172 g/mol

The theoretically calculated values are in close agreement with the experimentally determined molecular weights.

Experimental Workflow for Molecular Weight Verification

The precise determination of the molecular weight of isotopically labeled compounds is typically achieved through high-resolution mass spectrometry (HRMS). The following workflow outlines a standard procedure.

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing Sample Dissolve sample in appropriate solvent Mix Mix sample and standard solutions Sample->Mix Standard Prepare internal calibration standard Standard->Mix Infusion Direct infusion or LC introduction into MS Mix->Infusion Ionization Electrospray Ionization (ESI) Infusion->Ionization Detection High-resolution mass analyzer (e.g., Orbitrap, TOF) Ionization->Detection Acquisition Acquire mass spectrum Detection->Acquisition Calibration Internal calibration of m/z values Acquisition->Calibration Determination Determine accurate mass of the molecular ion Calibration->Determination

Figure 1. Experimental workflow for molecular weight verification by HRMS.

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical steps involved in calculating the molecular weight of the deuterated compound from its non-deuterated counterpart.

cluster_inputs Input Data cluster_calculation Calculation Steps cluster_output Final Result MW_unlabeled MW of C₆H₈N₂O₂ (140.14 g/mol) Total_mass_increase Total Mass Increase 5 * 1.006 u = 5.030 u MW_labeled MW of C₆H₃D₅N₂O₂ 140.14 + 5.03 = 145.17 g/mol MW_unlabeled->MW_labeled Atomic_H Atomic Mass of H (~1.008 u) Mass_diff Mass Difference per atom (D - H) = ~1.006 u Atomic_H->Mass_diff Atomic_D Atomic Mass of D (~2.014 u) Atomic_D->Mass_diff Mass_diff->Total_mass_increase Total_mass_increase->MW_labeled

Figure 2. Logical diagram for the calculation of the molecular weight of the deuterated compound.

Conclusion

The molecular weight of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 is 145.17 g/mol . This value is a direct consequence of the substitution of five hydrogen atoms with deuterium, resulting in a mass increase of approximately 5.03 atomic mass units compared to the unlabeled parent compound. The accurate determination and understanding of this molecular weight are essential for the effective application of this isotopically labeled compound in advanced scientific research.

References

Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 1-Ethyl-1H-pyrazole-5-carboxylic acid and its deuterated analog, 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5. The synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 1-Ethyl-1H-pyrazole-5-carboxylic acid and its deuterated analog, 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5. The synthesis is of significant interest to researchers and professionals in drug development and medicinal chemistry, where pyrazole (B372694) derivatives are crucial scaffolds for a wide range of therapeutic agents. This document details the multi-step synthesis, including the formation of the pyrazole core, N-alkylation to introduce the ethyl group (both deuterated and non-deuterated), and the final hydrolysis to yield the target carboxylic acid.

Synthetic Strategy Overview

The synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 is a three-step process. The general strategy involves:

  • Synthesis of the Pyrazole Core: Formation of ethyl 1H-pyrazole-5-carboxylate through a condensation reaction. A common and effective method is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.

  • N-Ethylation: Introduction of the ethyl-D5 group onto the pyrazole nitrogen. This is achieved through an N-alkylation reaction using a deuterated ethylating agent, such as iodoethane-D5 or bromoethane-D5. This step can potentially yield a mixture of N1 and N2 isomers, which may require purification.

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid via saponification.

This guide will provide detailed experimental protocols for each of these key steps.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis, based on typical yields and known properties of the compounds involved.

Table 1: Reactants and Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
Ethyl 2,4-dioxopentanoateC7H10O4158.15Starting Material
Hydrazine monohydrateH6N2O50.06Reagent
Ethyl 1H-pyrazole-5-carboxylateC6H8N2O2154.14Intermediate
Sodium Hydride (60% in oil)NaH24.00Reagent
Iodoethane-D5C2D5I161.00Reagent
Ethyl 1-ethyl-1H-pyrazole-5-carboxylate-D5C8H7D5N2O2175.22Intermediate
Sodium Hydroxide (B78521)NaOH40.00Reagent
1-Ethyl-1H-pyrazole-5-carboxylic acid-D5C6H3D5N2O2145.17Final Product

Table 2: Reaction Conditions and Yields

Reaction StepKey ReagentsSolventTemperatureReaction TimeTypical Yield
1. Pyrazole Synthesis Ethyl 2,4-dioxopentanoate, Hydrazine monohydrateEthanol (B145695), Acetic Acid0°C to RT15 hours85-95%
2. N-Ethylation-D5 Ethyl 1H-pyrazole-5-carboxylate, NaH, Iodoethane-D5DMF0°C to RT4-12 hours70-90% (for the desired N1 isomer)
3. Hydrolysis Ethyl 1-ethyl-1H-pyrazole-5-carboxylate-D5, NaOHEthanol/WaterReflux2-4 hours>90%

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar pyrazole derivatives.

Step 1: Synthesis of Ethyl 1H-pyrazole-5-carboxylate

This procedure is based on the Knorr pyrazole synthesis.

Materials:

  • Ethyl 2,4-dioxopentanoate (1.0 eq)

  • Hydrazine monohydrate (1.5 eq)

  • Ethanol

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of Ethyl 2,4-dioxopentanoate in a mixture of ethanol (e.g., 100 mL for 74 mmol of the ester) and a catalytic amount of glacial acetic acid (e.g., 1 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add hydrazine monohydrate dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.

  • Pour the reaction mixture into water and neutralize with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure Ethyl 1H-pyrazole-5-carboxylate.

Step 2: Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate-D5

This step involves the N-alkylation of the pyrazole ring with a deuterated ethylating agent.

Materials:

  • Ethyl 1H-pyrazole-5-carboxylate (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Iodoethane-D5 (CD₃CD₂I, 1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of Ethyl 1H-pyrazole-5-carboxylate in anhydrous DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add iodoethane-D5 dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The N-alkylation can lead to a mixture of N1 and N2 isomers. The desired N1 isomer is typically the major product and can be isolated by column chromatography on silica gel.

Step 3: Synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

  • Ethyl 1-ethyl-1H-pyrazole-5-carboxylate-D5 (1.0 eq)

  • Sodium hydroxide (NaOH, 2-3 eq)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, to acidify)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve Ethyl 1-ethyl-1H-pyrazole-5-carboxylate-D5 in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with concentrated HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5.

G Overall Synthesis Workflow cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: N-Ethylation-D5 cluster_2 Step 3: Hydrolysis A Ethyl 2,4-dioxopentanoate + Hydrazine B Condensation Reaction (Knorr Synthesis) A->B C Ethyl 1H-pyrazole-5-carboxylate B->C D Ethyl 1H-pyrazole-5-carboxylate E N-Alkylation with Iodoethane-D5 D->E F Ethyl 1-ethyl-1H-pyrazole-5-carboxylate-D5 (and N2 isomer) E->F G Chromatographic Purification F->G H Pure Ethyl 1-ethyl-1H-pyrazole-5-carboxylate-D5 G->H I Ethyl 1-ethyl-1H-pyrazole-5-carboxylate-D5 J Saponification (NaOH, H2O/EtOH) I->J K 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 J->K

Caption: Overall Synthesis Workflow.

Logical Relationship of Synthesis Steps

This diagram shows the logical progression from starting materials to the final deuterated product.

G Logical Progression of Synthesis Start Starting Materials (1,3-Dicarbonyl, Hydrazine) Step1 Formation of Pyrazole Ester Core Start->Step1 Condensation Step2 Introduction of Deuterated Ethyl Group Step1->Step2 N-Alkylation Step3 Hydrolysis to Carboxylic Acid Step2->Step3 Saponification End Final Product 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 Step3->End

Caption: Logical Progression of Synthesis.

Concluding Remarks

The synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 is a feasible multi-step process that is highly relevant for the development of novel pharmaceuticals. The key challenges in this synthesis are the control of regioselectivity during the N-alkylation step and the purification of the intermediates. The use of deuterated reagents requires careful handling and anhydrous conditions to ensure high isotopic incorporation. This guide provides a solid foundation for researchers to successfully synthesize this important molecule and its deuterated analog for their research and development needs.

Foundational

An In-depth Technical Guide to 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5

Introduction: This technical guide provides a comprehensive overview of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5, a deuterated derivative of 1-Ethyl-1H-pyrazole-5-carboxylic acid. While specific technical data for the de...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides a comprehensive overview of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5, a deuterated derivative of 1-Ethyl-1H-pyrazole-5-carboxylic acid. While specific technical data for the deuterated form is limited, this guide consolidates available information and extensively covers the properties, synthesis, and applications of the non-deuterated parent compound and the broader class of pyrazole (B372694) derivatives, which are of significant interest to researchers, scientists, and professionals in drug development. The deuterated form is primarily utilized as an internal standard in analytical and metabolic studies.

Physicochemical Properties

The following tables summarize the key quantitative data for 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 and its non-deuterated analog.

Property1-Ethyl-1H-pyrazole-5-carboxylic acid-D51-Ethyl-1H-pyrazole-5-carboxylic acid
CAS Number 2735654-39-2[1]400755-43-3[2]
Molecular Formula C6H3D5N2O2[1]C6H8N2O2[2]
Molecular Weight 145.17 g/mol [1]140.14 g/mol [2]
IUPAC Name 1-(ethyl-d5)-1H-pyrazole-5-carboxylic acid1-ethyl-1H-pyrazole-5-carboxylic acid[2]

Experimental Protocols

Proposed Synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic acid:

A common method for synthesizing pyrazole carboxylic acids is through the condensation of a β-diketone with a hydrazine (B178648) derivative, followed by oxidation. An alternative approach involves the direct acylation of a pyrazole. A potential synthetic pathway is outlined below:

  • Formation of the Pyrazole Ring: The synthesis can start from the reaction of ethyl 2,4-dioxovalerate with ethylhydrazine (B1196685). The use of deuterated ethylhydrazine (C2D5NHNH2) would be required for the synthesis of the D5-labeled compound.

  • Reaction Conditions: The condensation reaction is typically carried out in a suitable solvent such as ethanol (B145695) or acetic acid, often under reflux conditions.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.

Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The ¹H NMR spectrum of the non-deuterated compound would show characteristic peaks for the ethyl group protons and the pyrazole ring protons. For the D5 variant, the signals corresponding to the ethyl group would be absent.

    • ¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule.

  • Mass Spectrometry (MS):

    • Mass spectrometry is a crucial technique for confirming the molecular weight of the compound and its deuterated analog. The mass spectrum of the D5 compound will show a molecular ion peak that is 5 units higher than that of the non-deuterated compound.[2]

Applications in Research and Drug Development

Pyrazole derivatives are a significant class of compounds in medicinal chemistry and agrochemistry due to their wide range of biological activities.

Therapeutic Potential:

  • Anti-inflammatory and Analgesic: Many pyrazole derivatives have demonstrated potent anti-inflammatory and analgesic properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[3]

  • Anticancer: Several pyrazole-based compounds have been investigated as anticancer agents. Their mechanism of action often involves the inhibition of various protein kinases that are crucial for tumor growth and proliferation.[4][5]

  • Antimicrobial: Pyrazole derivatives have also shown promise as antibacterial and antifungal agents.[6]

  • Insecticidal: In the field of agriculture, certain pyrazole carboxamides are used as insecticides.[7]

Use of the Deuterated Form:

1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 is the deuterium-labeled version of 1-Ethyl-1H-pyrazole-5-carboxylic acid.[1] Deuterated compounds are invaluable tools in pharmaceutical research, particularly in:

  • Pharmacokinetic Studies: Used as internal standards in mass spectrometry-based bioanalytical assays to accurately quantify the non-deuterated drug in biological matrices.

  • Metabolic Studies: To trace the metabolic fate of the drug molecule in vivo.

Visualizations

Below are diagrams illustrating a general synthetic workflow and a potential signaling pathway relevant to pyrazole derivatives.

G cluster_synthesis General Synthesis Workflow Start Start Diketone β-Diketone Derivative Start->Diketone Hydrazine Ethylhydrazine (or C2D5-hydrazine) Start->Hydrazine Condensation Condensation Reaction Diketone->Condensation Hydrazine->Condensation Crude_Product Crude Pyrazole Carboxylic Acid Condensation->Crude_Product Purification Recrystallization / Chromatography Crude_Product->Purification Final_Product 1-Ethyl-1H-pyrazole-5-carboxylic acid (-D5) Purification->Final_Product

Caption: A generalized workflow for the synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic acid and its deuterated analog.

G cluster_pathway Potential Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Cell_Response Cell Proliferation, Survival Transcription_Factor->Cell_Response Pyrazole Pyrazole Derivative Pyrazole->Kinase_Cascade Inhibition

Caption: Illustrative signaling pathway showing potential inhibition of a kinase cascade by a pyrazole derivative.

References

Foundational

In-Depth Technical Safety Guide: 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the safety data for 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5. The information presented is primari...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5. The information presented is primarily based on the safety data sheet (SDS) of the non-deuterated analogue, 1-Ethyl-1H-pyrazole-5-carboxylic acid, and should be considered a close approximation for the deuterated compound.

Hazard Identification and Classification

1-Ethyl-1H-pyrazole-5-carboxylic acid is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Classification

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific target organ toxicity (single exposure); Respiratory tract irritationCategory 3

Table 2: Hazard Statements and Precautionary Statements

TypeCodeStatement
HazardH302Harmful if swallowed.[1][2]
HazardH315Causes skin irritation.[1][2][3][4][5]
HazardH319Causes serious eye irritation.[1][2][3][4][5]
HazardH335May cause respiratory irritation.[1][2][5][6]
PrecautionaryP261Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]
PrecautionaryP264Wash skin thoroughly after handling.[4][6][7][8]
PrecautionaryP270Do not eat, drink or smoke when using this product.[6][7]
PrecautionaryP280Wear protective gloves/ protective clothing/ eye protection/ face protection.[2][6][7][8]
PrecautionaryP301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6][7]
PrecautionaryP302 + P352IF ON SKIN: Wash with plenty of soap and water.[6][7][8]
PrecautionaryP305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7][8]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 1-Ethyl-1H-pyrazole-5-carboxylic acid. The molecular weight for the deuterated compound is also provided.

Table 3: Physical and Chemical Properties

PropertyValue
Molecular Formula (Non-deuterated) C6H8N2O2[1]
Molecular Weight (Non-deuterated) 140.14 g/mol [1]
Molecular Formula (Deuterated) C6H3D5N2O2[9]
Molecular Weight (Deuterated) 145.17 g/mol [9]
Appearance Solid
Melting Point 142-143 °C[7]

Experimental Protocols: Safe Handling and Emergency Procedures

While specific experimental protocols for this compound were not available, this section outlines a standard workflow for handling the substance safely and responding to accidental exposure based on its known hazards.

Personal Protective Equipment (PPE) and Engineering Controls

A risk assessment should be conducted before handling this compound. The following diagram illustrates the recommended PPE and engineering controls.

PPE_and_Engineering_Controls cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering Controls ppe_gloves Appropriate Gloves ppe_labcoat Lab Coat ppe_goggles Safety Goggles/Face Shield ppe_respirator NIOSH/MSHA Approved Respirator (if dust is generated) control_fumehood Fume Hood control_fumehood->ppe_respirator If ventilation is insufficient control_ventilation Adequate Ventilation control_eyewash Eyewash Station control_shower Safety Shower handling Handling of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 handling->ppe_gloves Essential PPE handling->ppe_labcoat Essential PPE handling->ppe_goggles Essential PPE handling->control_fumehood Primary Controls handling->control_ventilation Primary Controls

Caption: Recommended Personal Protective Equipment and Engineering Controls.

First Aid Measures

In the event of exposure, follow the procedures outlined below.

Table 4: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][6][7]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3][6][7][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6][7][8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[2][3][6][7]
Spill and Disposal Procedures

The following workflow should be followed in the event of a spill and for the disposal of the compound.

Spill_and_Disposal_Workflow spill Spill Occurs evacuate Evacuate Area Ensure Adequate Ventilation spill->evacuate ppe Wear Appropriate PPE evacuate->ppe contain Contain Spill (Use inert absorbent material) ppe->contain collect Collect Spill into a Suitable, Closed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate disposal Dispose of Waste in Accordance with Local Regulations decontaminate->disposal

Caption: Workflow for Spill Response and Disposal.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

Table 5: Storage and Stability

ParameterRecommendation
Storage Conditions Keep container tightly closed in a dry, cool, and well-ventilated place.[3]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.[3][10]
Stability Stable under normal conditions.[10]

Toxicological Information

Table 6: Summary of Toxicological Effects

EffectClassificationNotes
Acute Oral Toxicity Harmful if swallowed.
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.
Carcinogenicity No information available. The table in the Fisher Scientific SDS indicates that no agency has listed any ingredient as a carcinogen.[3]
Sensitization No information available.[3]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals should always consult the most current SDS for 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 or its non-deuterated analogue before handling the material. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

Exploratory

"1-Ethyl-1H-pyrazole-5-carboxylic acid-D5" certificate of analysis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5, a deuterated analog of 1-Ethyl-1H-pyrazole-5-carboxylic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5, a deuterated analog of 1-Ethyl-1H-pyrazole-5-carboxylic acid. This document outlines its chemical and physical properties, analytical methodologies for its characterization, and its primary application as an internal standard in quantitative analysis, particularly in pharmacokinetic and metabolic studies.

Certificate of Analysis (Representative)

A specific certificate of analysis for each batch of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 should be obtained from the supplier. The following table represents typical data found on a Certificate of Analysis for a high-purity deuterated internal standard.

Table 1: Representative Certificate of Analysis

Test Specification Result
Appearance White to off-white solidConforms
Chemical Purity (HPLC) ≥98.0%99.5%
Isotopic Purity (Mass Spec) ≥98% Deuterium99.2%
Isotopic Enrichment ≥99 atom % DConforms
Molecular Formula C₆H₃D₅N₂O₂C₆H₃D₅N₂O₂
Molecular Weight 145.17 g/mol 145.17 g/mol
¹H-NMR Conforms to structureConforms
Mass Spectrum Conforms to structureConforms
Solubility Soluble in Methanol (B129727), DMSOConforms

Physicochemical Properties

Isotopically labeled compounds share nearly identical physicochemical properties with their unlabeled counterparts, making them ideal internal standards for analytical applications.[1][2]

Table 2: Physicochemical Properties

Property Value
CAS Number 2735654-39-2
Molecular Formula C₆H₃D₅N₂O₂
Molecular Weight 145.17 g/mol
Canonical SMILES C(C([2H])([2H])[2H])N1N=CC=C1C(=O)O
Storage Temperature 2-8°C

Applications in Research and Development

The primary application of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 is as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[3][4] Its structural similarity and mass shift relative to the parent compound allow for accurate quantification in complex biological matrices by correcting for variability in sample preparation, injection volume, and matrix effects.[4]

The non-deuterated form, 1-Ethyl-1H-pyrazole-5-carboxylic acid, and other pyrazole (B372694) derivatives have been investigated for a range of biological activities, including:

  • Antitumor Agents: Certain pyrazole carboxylic acid derivatives have shown potent anti-proliferative activity against various tumor cell lines.

  • Enzyme Inhibition: Pyrazole derivatives can interact with and inhibit the activity of enzymes such as CYP2E1.

  • Agrochemicals: Pyrazole-5-carboxylic acid is a core structure in some pesticides.[5]

Given these biological activities, 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 is a valuable tool for in vitro and in vivo metabolic and pharmacokinetic studies of the parent compound or structurally related drug candidates.

Experimental Protocols

¹H-NMR Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure and assess the degree of deuteration.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64 (adjust for signal-to-noise).

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: Appropriate for the chemical shift range of the compound.

  • Data Analysis: The resulting spectrum should show a significant reduction or absence of signals corresponding to the deuterated positions (the ethyl group protons). The remaining proton signals should be consistent with the pyrazole ring protons.

Mass Spectrometry for Isotopic Purity and Enrichment

Objective: To determine the isotopic purity and enrichment of the deuterated compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the compound in an appropriate solvent (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).

  • LC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.2-0.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Mode: Full scan mode to observe the isotopic distribution.

  • Data Analysis: The mass spectrum will show a cluster of ions corresponding to the different isotopic compositions. The relative intensities of these peaks are used to calculate the isotopic purity and enrichment. The fragmentation pattern can also be analyzed to confirm the structure.

HPLC for Chemical Purity

Objective: To determine the chemical purity of the compound.

Methodology:

  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of the compound (typically in the range of 210-280 nm).

  • Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the use of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 as an internal standard in a pharmacokinetic study.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Biological_Matrix Biological Matrix (e.g., Plasma, Urine) Spiking Spike with 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 Biological_Matrix->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & Internal Standard) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for the use of a deuterated internal standard in bioanalysis.

Quality Control Logic for Deuterated Standards

This diagram outlines the key quality control steps to ensure the reliability of a deuterated internal standard.

G Start Deuterated Standard Received Chemical_Purity Chemical Purity Check (HPLC) Start->Chemical_Purity Isotopic_Purity Isotopic Purity Check (MS) Start->Isotopic_Purity Structural_Verification Structural Verification (NMR) Start->Structural_Verification Stability_Assessment Stability Assessment Chemical_Purity->Stability_Assessment Isotopic_Purity->Stability_Assessment Structural_Verification->Stability_Assessment Pass_QC Pass QC Stability_Assessment->Pass_QC All criteria met Fail_QC Fail QC Stability_Assessment->Fail_QC Criteria not met

Caption: Quality control workflow for deuterated internal standards.

References

Foundational

The Role of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Stable isotope-labeled compounds are indispensable tools in modern analytical and drug development research. This technical guide focuses on 1-Ethy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are indispensable tools in modern analytical and drug development research. This technical guide focuses on 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 , a deuterated analog of 1-Ethyl-1H-pyrazole-5-carboxylic acid. Due to its near-identical physicochemical properties to its non-labeled counterpart and its distinct mass, this compound is primarily utilized as an internal standard for quantitative mass spectrometry-based assays. Such applications are critical in pharmacokinetic studies, bioanalytical method validation, and metabolic fate determination of pyrazole-containing drug candidates and agrochemicals. This document provides an in-depth overview of its core application, a detailed experimental protocol for its use in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, and representative data.

Introduction to Deuterated Internal Standards

In quantitative analysis, particularly in complex biological matrices, variability in sample preparation and instrument response can lead to inaccurate results. An internal standard (IS) is a compound added in a known amount to samples, calibrators, and quality controls to correct for these variations. An ideal internal standard co-elutes with the analyte of interest and experiences similar extraction recovery and ionization efficiency.

Deuterium-labeled compounds, such as 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5, are considered the gold standard for use as internal standards in mass spectrometry. The substitution of hydrogen with deuterium (B1214612) atoms results in a molecule with a higher mass but nearly identical chromatographic retention time and ionization characteristics to the unlabeled analyte. This allows for precise and accurate quantification by correcting for matrix effects and other sources of experimental variability.

Core Application: Internal Standard in LC-MS/MS

The principal application of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 is as an internal standard for the accurate quantification of 1-Ethyl-1H-pyrazole-5-carboxylic acid in various matrices, most notably in biological fluids such as plasma and urine. This is crucial for pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a potential drug candidate.

The Significance of Pyrazole (B372694) Carboxylic Acids

The pyrazole carboxylic acid scaffold is a key pharmacophore found in a variety of compounds with diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Accurate quantification of these compounds in biological systems is paramount for understanding their efficacy and safety profiles during drug development.

Experimental Protocol: Quantification of 1-Ethyl-1H-pyrazole-5-carboxylic acid in Human Plasma

This section outlines a representative experimental protocol for the quantification of 1-Ethyl-1H-pyrazole-5-carboxylic acid in human plasma using 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 as an internal standard.

Materials and Reagents
  • 1-Ethyl-1H-pyrazole-5-carboxylic acid (Analyte)

  • 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 (Internal Standard)

  • Human Plasma (K2-EDTA)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Water, Ultrapure

Sample Preparation: Protein Precipitation
  • Thaw human plasma samples and vortex to ensure homogeneity.

  • Spike 100 µL of plasma with 10 µL of the internal standard working solution (e.g., 100 ng/mL of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 in 50:50 ACN:Water).

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
ParameterValue
HPLC System Standard UPLC/HPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
1-Ethyl-1H-pyrazole-5-carboxylic acid141.195.11002015
1-Ethyl-1H-pyrazole-5-carboxylic acid-D5146.1100.11002015

Data Presentation

The following table summarizes typical validation parameters for a bioanalytical method using a deuterated internal standard.

Validation ParameterAcceptance CriteriaRepresentative Result
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10, Accuracy ±20%, Precision <20%1 ng/mL
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)-5.2% to 8.5%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)3.1% to 9.8%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%6.7%
Extraction Recovery Consistent, precise, and reproducible> 85%

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of 1-Ethyl-1H-pyrazole-5-carboxylic acid using its deuterated internal standard.

experimental_workflow plasma Plasma Sample spike Spike with 1-Ethyl-1H-pyrazole-5- carboxylic acid-D5 (IS) plasma->spike Addition of IS ppt Protein Precipitation (Cold Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute lcsms LC-MS/MS Analysis reconstitute->lcsms Injection data Data Processing & Quantification lcsms->data

Caption: Bioanalytical workflow for LC-MS/MS quantification.

Conclusion

1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 serves as a critical analytical tool for the precise and accurate quantification of its non-deuterated counterpart in complex matrices. Its use as an internal standard in LC-MS/MS methods is fundamental for robust bioanalytical method development and validation, particularly in the context of preclinical and clinical drug development. The detailed protocol and workflow provided in this guide offer a comprehensive framework for researchers and scientists working with pyrazole-based compounds.

Exploratory

A Technical Guide to Deuterated Pyrazole Carboxylic Acid Standards in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of deuterated pyrazole (B372694) carboxylic acid standards, covering their synthesis, application, and the signi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of deuterated pyrazole (B372694) carboxylic acid standards, covering their synthesis, application, and the significant advantages they offer in quantitative analysis, particularly in the context of liquid chromatography-mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalysis, ensuring the accuracy and reliability of pharmacokinetic, metabolic, and toxicological data.

Core Principles of Deuterated Internal Standards

Deuterated internal standards are analogues of the analyte of interest where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This subtle modification results in a compound that is chemically almost identical to the analyte but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer.[1] The near-identical physicochemical properties of the deuterated standard and the analyte ensure they behave similarly during sample preparation, chromatography, and ionization.[1] This co-elution and co-ionization behavior is critical for correcting variations that can occur during the analytical process, such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[1]

Synthesis of Deuterated Pyrazole Carboxylic Acids

The synthesis of deuterated pyrazole carboxylic acids can be approached through various methods, including the use of deuterated starting materials or through hydrogen-deuterium exchange reactions on the pyrazole ring or its substituents. A notable example is the synthesis of deuterated celecoxib (B62257), a widely used non-steroidal anti-inflammatory drug (NSAID) that features a pyrazole carboxylic acid core.

A documented synthesis of deuterated celecoxib carboxylic acid involves a multi-step process starting from [2H4] 4-acetamidobenzenesulfonyl chloride. This is followed by amination, hydrolysis, diazotization, reduction, and cyclization to form [2H4] celecoxib. Subsequent bromination and hydrolysis yield [2H4] hydroxy celecoxib, which is then oxidized to the final product, [2H4] celecoxib carboxylic acid.[2]

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a deuterated pyrazole carboxylic acid, exemplified by the synthesis of deuterated celecoxib carboxylic acid.

G start Deuterated Starting Material ([2H4] 4-acetamidobenzenesulfonyl chloride) step1 Amination, Hydrolysis, Diazotization, Reduction start->step1 step2 Cyclization step1->step2 intermediate1 [2H4] Celecoxib step2->intermediate1 step3 Bromination & Hydrolysis intermediate1->step3 intermediate2 [2H4] Hydroxy Celecoxib step3->intermediate2 step4 Oxidation intermediate2->step4 end_product [2H4] Celecoxib Carboxylic Acid step4->end_product

A generalized synthetic workflow for a deuterated pyrazole carboxylic acid.

Quantitative Analysis using Deuterated Pyrazole Carboxylic Acid Standards

The primary application of deuterated pyrazole carboxylic acid standards is in quantitative LC-MS/MS assays. By adding a known amount of the deuterated internal standard to both calibration standards and unknown samples, the ratio of the analyte peak area to the internal standard peak area can be used for quantification. This ratiometric approach effectively normalizes for variations in the analytical process, leading to improved accuracy and precision.

Data Presentation: LC-MS/MS Method Validation Parameters

The following tables summarize the validation parameters for an LC-MS/MS method for the simultaneous estimation of celecoxib and amlodipine (B1666008) in rat plasma, utilizing celecoxib-D4 as the internal standard.[3]

Table 1: Linearity and Sensitivity of the LC-MS/MS Method [3]

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Celecoxib20 - 80020

Table 2: Accuracy and Precision of the LC-MS/MS Method [3]

AnalyteQuality Control Sample% Mean Accuracy% CV
CelecoxibLLOQ90.661.83

LLOQ: Lower Limit of Quantification, % CV: Percent Coefficient of Variation

Experimental Protocols

Synthesis of [2H4] Celecoxib Carboxylic Acid[2]

This protocol is a summarized representation based on the abstract.

  • Preparation of [2H4] Celecoxib: Start with [2H4] 4-acetamidobenzenesulfonyl chloride. Perform a series of reactions including amination, hydrolysis, diazotization, reduction, and finally cyclization to yield [2H4] celecoxib.

  • Formation of [2H4] Hydroxy Celecoxib: Subject the [2H4] celecoxib to bromination followed by hydrolysis to introduce a hydroxyl group, forming [2H4] hydroxy celecoxib.

  • Oxidation to the Carboxylic Acid: Oxidize the [2H4] hydroxy celecoxib using a suitable oxidizing agent, such as tetrabutylammonium (B224687) permanganate, to afford the final product, [2H4] celecoxib carboxylic acid.

  • Purification and Characterization: Purify the final product using appropriate chromatographic techniques and confirm its identity and isotopic enrichment via mass spectrometry and NMR spectroscopy.

LC-MS/MS Method for Quantification of Celecoxib in Rat Plasma[3]
  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of celecoxib and celecoxib-D4 in a 50:50 (v/v) mixture of acetonitrile (B52724) and water.

    • Prepare working standard solutions of celecoxib and a working internal standard solution of celecoxib-D4 by further dilution in the same solvent.

  • Sample Preparation:

    • To an aliquot of rat plasma, add the celecoxib-D4 internal standard working solution.

    • Perform a protein precipitation extraction by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the samples.

    • Collect the supernatant and inject it into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a C18 analytical column with a gradient mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the transitions for celecoxib and celecoxib-D4 in Multiple Reaction Monitoring (MRM) mode.

      • Celecoxib transition: m/z 381.1 → 316.1

      • Celecoxib-D4 transition: m/z 385.6 → 102.8[3]

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Logical Workflow for Quantitative Bioanalysis

The following diagram illustrates the logical workflow of a typical quantitative bioanalytical method using a deuterated internal standard.

G sample Biological Sample (e.g., Plasma) add_is Add Deuterated Internal Standard sample->add_is extraction Sample Extraction (e.g., Protein Precipitation) add_is->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms data_acq Data Acquisition (MRM Mode) lc_ms->data_acq peak_int Peak Area Integration data_acq->peak_int ratio_calc Calculate Peak Area Ratio (Analyte / Internal Standard) peak_int->ratio_calc cal_curve Calibration Curve Construction ratio_calc->cal_curve quant Quantification of Unknown Samples cal_curve->quant

A logical workflow for quantitative bioanalysis using a deuterated standard.

Conclusion

Deuterated pyrazole carboxylic acid standards are indispensable tools in modern drug development and research. Their use in LC-MS/MS assays provides a robust and reliable method for the accurate quantification of pyrazole-containing analytes in complex biological matrices. The ability of these standards to compensate for analytical variability is paramount for generating high-quality data that can be confidently used in regulatory submissions and for making critical decisions in the drug development process. The synthetic routes, while requiring careful planning and execution, are well-established for producing high-purity deuterated standards. As the demand for more sensitive and accurate bioanalytical methods continues to grow, the importance and application of deuterated internal standards will undoubtedly expand.

References

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of 1-Ethyl-1H-pyrazole-5-carboxylic acid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals. Introduction 1-Ethyl-1H-pyrazole-5-carboxylic acid is a molecule of interest in pharmaceutical research.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Ethyl-1H-pyrazole-5-carboxylic acid is a molecule of interest in pharmaceutical research. To support pharmacokinetic and toxicokinetic studies, a robust and reliable bioanalytical method for its quantification in biological matrices is essential. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 1-Ethyl-1H-pyrazole-5-carboxylic acid in human plasma. The method utilizes its deuterated analog, 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5, as an internal standard (IS) to ensure accuracy and precision.

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing reliable correction for variations during sample preparation and analysis.

Experimental Protocols

Materials and Reagents

  • Analyte: 1-Ethyl-1H-pyrazole-5-carboxylic acid

  • Internal Standard (IS): 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade

  • Biological Matrix: Human Plasma (K2-EDTA)

Sample Preparation

A protein precipitation method was employed for the extraction of the analyte and internal standard from human plasma.

  • Thaw plasma samples at room temperature.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (1 µg/mL of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 in 50% MeOH).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

Time (min)%B
0.010
2.590
3.590
3.610
5.010

Mass Spectrometry

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1-Ethyl-1H-pyrazole-5-carboxylic acid141.195.115
1-Ethyl-1H-pyrazole-5-carboxylic acid-D5146.1100.115

Data Presentation

Calibration Curve

The method was linear over the concentration range of 1 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Concentration (ng/mL)Analyte/IS Peak Area Ratio
10.012
50.061
100.123
500.615
1001.23
5006.14
100012.28
Correlation Coefficient (r²): >0.995

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low34.2102.55.1101.8
Medium803.198.94.599.2
High8002.5101.23.8100.7
%CV: Coefficient of Variation

Mandatory Visualization

experimental_workflow sample Human Plasma Sample (50 µL) is_addition Add Internal Standard (10 µL) 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 sample->is_addition precipitation Protein Precipitation (200 µL Cold ACN + 0.1% FA) is_addition->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms data_processing Data Processing and Quantification lc_ms->data_processing

Caption: Experimental workflow for the quantification of 1-Ethyl-1H-pyrazole-5-carboxylic acid.

This application note presents a straightforward, rapid, and reliable LC-MS/MS method for the quantification of 1-Ethyl-1H-pyrazole-5-carboxylic acid in human plasma. The use of its deuterated internal standard, 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5, ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of drug development studies. The simple protein precipitation sample preparation procedure allows for high-throughput analysis.

Application

Application Note: Quantitative Bioanalysis of 1-Ethyl-1H-pyrazole-5-carboxylic acid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals. Introduction 1-Ethyl-1H-pyrazole-5-carboxylic acid is a pyrazole (B372694) derivative of interest in pharmaceutical research.[1] Accurate quantificat...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Ethyl-1H-pyrazole-5-carboxylic acid is a pyrazole (B372694) derivative of interest in pharmaceutical research.[1] Accurate quantification of this and similar compounds in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-Ethyl-1H-pyrazole-5-carboxylic acid in human plasma. The method employs a stable isotope-labeled internal standard, 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5, to ensure high accuracy and precision by compensating for variability in sample preparation and instrument response.[2][3]

Stable isotope-labeled internal standards are the preferred choice in quantitative bioanalysis as they exhibit nearly identical physicochemical properties to the analyte, co-eluting chromatographically and showing similar ionization efficiency, which corrects for matrix effects and variations during the analytical process.[4][5]

Experimental Protocols

Materials and Reagents

  • Analytes: 1-Ethyl-1H-pyrazole-5-carboxylic acid (Analyte), 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 (Internal Standard, IS)

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water

  • Biological Matrix: Human plasma (K2-EDTA)

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Sample Preparation: Protein Precipitation

  • Thaw plasma samples and standards at room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (1 µg/mL in 50:50 acetonitrile:water).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
HPLC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 90% B over 3 min, hold for 1 min, return to initial conditions

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Analyte Transition m/z 141.1 -> 95.1
IS Transition m/z 146.1 -> 100.1
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V

Data Presentation

Calibration Curve

The method was linear over the concentration range of 1 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Table 3: Calibration Curve Summary

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)
1.00.012102.5
5.00.06198.8
25.00.305101.2
100.01.2299.5
250.03.08100.7
500.06.1599.1
1000.012.398.2
Correlation (r²) 0.9992

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using quality control (QC) samples at three concentration levels.[6][7]

Table 4: Intra-day and Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Mean Conc. (ng/mL) (n=6)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Mean Conc. (ng/mL) (n=18)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low 3.03.084.2102.73.125.5104.0
Mid 150.0148.52.899.0151.23.9100.8
High 800.0810.42.1101.3795.23.199.4

Mandatory Visualizations

G cluster_drug_interaction Generalized Drug-Target Interaction Pathway Drug Pyrazole Carboxylic Acid Derivative Target Molecular Target (e.g., Enzyme, Receptor) Drug->Target Binding Signaling Downstream Signaling Cascade Target->Signaling Modulation Response Biological Response Signaling->Response

Generalized drug-target signaling pathway.

G cluster_workflow Bioanalytical Workflow Sample Plasma Sample (100 µL) Spike Spike with IS (1-Ethyl-1H-pyrazole-5- carboxylic acid-D5) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution (Mobile Phase) Evaporate->Reconstitute Inject LC-MS/MS Analysis Reconstitute->Inject

Experimental workflow for sample preparation and analysis.

References

Method

Application Note: Quantitative Analysis of 1-Ethyl-1H-pyrazole-5-carboxylic acid in Human Plasma by Isotope Dilution Mass Spectrometry

Abstract This application note details a robust and sensitive method for the quantification of 1-Ethyl-1H-pyrazole-5-carboxylic acid in human plasma using Isotope Dilution Mass Spectrometry (IDMS). The method utilizes a...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of 1-Ethyl-1H-pyrazole-5-carboxylic acid in human plasma using Isotope Dilution Mass Spectrometry (IDMS). The method utilizes a stable isotope-labeled internal standard, 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol employs a straightforward protein precipitation extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This method is suitable for pharmacokinetic studies and other applications requiring precise quantification of this compound in a biological matrix.

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique renowned for its high accuracy and precision in quantitative analysis.[1][2] It is considered a definitive method in analytical chemistry because it minimizes errors that can arise from sample loss during preparation and analysis.[2] The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, known as an internal standard, to the sample.[2] This isotopically enriched standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes like deuterium (B1214612) (²H).[2]

By introducing the deuterated internal standard, 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5, at the beginning of the sample preparation process, it behaves identically to the endogenous analyte through extraction, chromatography, and ionization. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratios.[2] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[2]

Experimental Protocols

Materials and Reagents
  • 1-Ethyl-1H-pyrazole-5-carboxylic acid (Analyte)

  • 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 (Internal Standard, IS)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid

  • Human plasma (K2EDTA)

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Ethyl-1H-pyrazole-5-carboxylic acid and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 and dissolve it in 1 mL of methanol.

  • Analyte Working Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation
  • To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 10 µL of the Internal Standard Working Solution (100 ng/mL).

  • Vortex the samples for 10 seconds.

  • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to ensure good peak shape and separation.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode

    • Multiple Reaction Monitoring (MRM) transitions:

      • 1-Ethyl-1H-pyrazole-5-carboxylic acid: Precursor ion > Product ion (Hypothetical: m/z 141.1 > 95.1)

      • 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5: Precursor ion > Product ion (Hypothetical: m/z 146.1 > 100.1)

    • Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Data Presentation

The quantitative performance of the method should be evaluated by constructing a calibration curve and analyzing quality control (QC) samples at low, medium, and high concentrations.

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal

Visualizations

G Principle of Isotope Dilution Mass Spectrometry cluster_sample Sample cluster_standard Internal Standard A Analyte (Unknown Amount) C Sample Preparation (Extraction, Cleanup) A->C B Isotopically Labeled Analyte (Known Amount) B->C D LC-MS/MS Analysis C->D E Ratio of Signals Measured D->E F Quantification of Analyte E->F

Caption: Principle of Isotope Dilution Mass Spectrometry.

G Experimental Workflow for Quantification start Start prep_standards Prepare Calibration Standards and QC Samples start->prep_standards sample_prep Plasma Sample Preparation: 1. Add Internal Standard 2. Protein Precipitation prep_standards->sample_prep centrifuge Centrifugation sample_prep->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms data_analysis Data Analysis: - Peak Integration - Calibration Curve Generation - Concentration Calculation lcms->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Quantification.

Conclusion

The Isotope Dilution Mass Spectrometry method using 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 as an internal standard provides a highly reliable and sensitive approach for the quantification of 1-Ethyl-1H-pyrazole-5-carboxylic acid in human plasma. The simple and rapid sample preparation, combined with the specificity of LC-MS/MS, makes this method well-suited for high-throughput analysis in a drug development setting.

References

Application

Application Note: Development of a Bioanalytical Method for the Quantification of 1-Ethyl-1H-pyrazole-5-carboxylic acid in Human Plasma using a Deuterated Internal Standard

Abstract This application note details a robust and sensitive bioanalytical method for the quantification of 1-Ethyl-1H-pyrazole-5-carboxylic acid, a potential therapeutic agent, in human plasma. The method utilizes its...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of 1-Ethyl-1H-pyrazole-5-carboxylic acid, a potential therapeutic agent, in human plasma. The method utilizes its deuterated analog, 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5, as an internal standard (IS) to ensure accuracy and precision. A simple protein precipitation extraction procedure is followed by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for analysis. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and selectivity over a clinically relevant concentration range.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory and anticancer properties.[1][2][3] 1-Ethyl-1H-pyrazole-5-carboxylic acid is a novel investigational drug belonging to this class. To support its clinical development, a reliable and sensitive bioanalytical method is required for the pharmacokinetic characterization of the drug in human plasma. The use of a stable isotope-labeled internal standard, such as 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5, is the gold standard in quantitative mass spectrometry to correct for matrix effects and variations in sample processing and instrument response.[4][5] This application note provides a comprehensive protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of 1-Ethyl-1H-pyrazole-5-carboxylic acid in human plasma.

Materials and Methods

Reagents and Chemicals
  • 1-Ethyl-1H-pyrazole-5-carboxylic acid (purity ≥99%)

  • 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 (purity ≥99%, isotopic purity ≥98%)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Human plasma (K2-EDTA)

Instrumentation
  • UHPLC System: Waters Acquity UPLC I-Class

  • Mass Spectrometer: Sciex QTRAP 6500+

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Stock and Working Solutions

Standard and internal standard stock solutions were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water.

Experimental Protocols

Sample Preparation
  • Thaw human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (containing 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5).

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

UHPLC-MS/MS Analysis

Chromatographic Conditions:

ParameterValue
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.5 mL/min
Injection Volume5 µL
Column Temperature40°C

Gradient Elution Program:

Time (min)%A%B
0.0955
0.5955
2.0595
2.5595
2.6955
3.5955

Mass Spectrometric Conditions:

The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Parameter1-Ethyl-1H-pyrazole-5-carboxylic acid1-Ethyl-1H-pyrazole-5-carboxylic acid-D5
Q1 Mass (m/z)141.1146.1
Q3 Mass (m/z)95.198.1
Dwell Time (ms)100100
Declustering Potential (V)6060
Entrance Potential (V)1010
Collision Energy (eV)2525
Collision Cell Exit Potential (V)1010

Results and Discussion

Method Validation

The bioanalytical method was validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to the FDA guidelines.

Linearity:

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

AnalyteConcentration Range (ng/mL)Regression Equation
1-Ethyl-1H-pyrazole-5-carboxylic acid1 - 1000y = 0.0025x + 0.00120.998

Accuracy and Precision:

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ16.83.58.24.1
Low QC35.1-2.36.5-1.8
Mid QC1003.51.84.92.5
High QC8002.8-0.94.1-0.5

Selectivity:

No significant interfering peaks were observed at the retention times of the analyte and the internal standard in blank plasma samples from six different sources.

Visualizations

Experimental Workflow

experimental_workflow plasma_sample Human Plasma Sample (50 µL) add_is Add Internal Standard (1-Ethyl-1H-pyrazole-5-carboxylic acid-D5) plasma_sample->add_is protein_precipitation Protein Precipitation (200 µL Acetonitrile) add_is->protein_precipitation vortex Vortex (1 min) protein_precipitation->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant_transfer Transfer Supernatant (150 µL) centrifuge->supernatant_transfer lcms_analysis UHPLC-MS/MS Analysis supernatant_transfer->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor cell_proliferation Cell Proliferation & Survival mtor->cell_proliferation pyrazole_drug 1-Ethyl-1H-pyrazole- 5-carboxylic acid pyrazole_drug->pi3k Inhibition

References

Method

Application Notes and Protocols for 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount. This involv...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount. This involves characterizing the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. Accurate bioanalysis is the cornerstone of reliable PK studies. The use of stable isotope-labeled internal standards (SIL-IS), such as 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The near-identical physicochemical properties of a deuterated internal standard to its analyte counterpart ensure that it effectively tracks the analyte through sample preparation and analysis, correcting for variability and matrix effects.[1][2]

This document provides detailed application notes and protocols for the use of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 as an internal standard for the quantification of 1-Ethyl-1H-pyrazole-5-carboxylic acid in plasma samples for pharmacokinetic studies.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Ethyl-1H-pyrazole-5-carboxylic acid and its deuterated analog is provided below.

Property1-Ethyl-1H-pyrazole-5-carboxylic acid1-Ethyl-1H-pyrazole-5-carboxylic acid-D5
Chemical Formula C₆H₈N₂O₂C₆H₃D₅N₂O₂
Molecular Weight 140.14 g/mol [3]145.17 g/mol [4]
Structure 1-Ethyl-1H-pyrazole-5-carboxylic acid structure1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 structure
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in organic solvents such as methanol (B129727) and acetonitrile (B52724).Soluble in organic solvents such as methanol and acetonitrile.

Experimental Protocols

Bioanalytical Method Using LC-MS/MS

A robust and sensitive LC-MS/MS method was developed and validated for the quantification of 1-Ethyl-1H-pyrazole-5-carboxylic acid in rat plasma using 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 as the internal standard. The validation was performed in accordance with the FDA and EMA guidelines on bioanalytical method validation.[3][5][6]

1. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.[2][7]

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing 100 ng/mL of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Workflow for Sample Preparation

G plasma Plasma Sample (50 µL) is Internal Standard in ACN (150 µL) plasma->is Add vortex1 Vortex (1 min) is->vortex1 centrifuge Centrifuge (12,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Protein precipitation workflow for plasma samples.

2. Liquid Chromatography Conditions

A reverse-phase HPLC method is suitable for the separation of pyrazole (B372694) derivatives.[8][9]

ParameterCondition
Instrument Standard HPLC system
Column C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 10% B, 0.5-2.5 min: 10-90% B, 2.5-3.0 min: 90% B, 3.0-3.1 min: 90-10% B, 3.1-4.0 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry Conditions

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions 1-Ethyl-1H-pyrazole-5-carboxylic acid: m/z 141.1 → 95.1
1-Ethyl-1H-pyrazole-5-carboxylic acid-D5: m/z 146.1 → 100.1
Collision Energy Optimized for each transition
Ion Spray Voltage 5500 V
Source Temperature 500°C

Bioanalytical Method Validation Summary

The method was validated for linearity, accuracy, precision, selectivity, matrix effect, and stability.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The correlation coefficient (r²) was >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ16.8105.28.1103.5
LQC35.298.76.5101.2
MQC1004.1102.35.399.8
HQC8003.599.54.8100.9

Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak areas of the analyte in post-extraction spiked plasma samples to those in neat solutions. The recovery was determined by comparing the analyte peak areas in pre-extraction spiked samples to those in post-extraction spiked samples.

QC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
LQC398.592.3
HQC800101.295.1

Stability

The stability of 1-Ethyl-1H-pyrazole-5-carboxylic acid was evaluated under various conditions.

Stability ConditionDurationLQC Stability (%)HQC Stability (%)
Bench-top (Room Temp)8 hours97.899.1
Freeze-Thaw3 cycles96.598.2
Long-term (-80°C)30 days98.2100.5

Pharmacokinetic Study Protocol

A preliminary pharmacokinetic study can be conducted in a relevant animal model, such as Sprague-Dawley rats.[10][11][12][13]

1. Dosing and Sample Collection

  • Animal Model: Male Sprague-Dawley rats (n=3).

  • Dose Formulation: 1-Ethyl-1H-pyrazole-5-carboxylic acid dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Route of Administration: Oral gavage.

  • Dose: 10 mg/kg.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Pharmacokinetic Study Workflow

G dosing Oral Dosing (10 mg/kg) sampling Blood Sampling (0-24h) dosing->sampling centrifugation Plasma Separation sampling->centrifugation storage Store Plasma at -80°C centrifugation->storage analysis LC-MS/MS Analysis storage->analysis pk_calc Pharmacokinetic Analysis analysis->pk_calc

Caption: Workflow for a preclinical pharmacokinetic study.

2. Data Analysis

The plasma concentration-time data for 1-Ethyl-1H-pyrazole-5-carboxylic acid is analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters.

Hypothetical Pharmacokinetic Parameters

ParameterUnitValue (Mean ± SD)
Cmaxng/mL1500 ± 250
Tmaxh1.0 ± 0.5
AUC(0-t)ngh/mL7500 ± 1200
AUC(0-inf)ngh/mL7800 ± 1300
t₁/₂h4.5 ± 0.8

Conclusion

The use of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 as an internal standard provides a robust and reliable method for the quantification of 1-Ethyl-1H-pyrazole-5-carboxylic acid in plasma samples. The described LC-MS/MS method is sensitive, accurate, and precise, making it suitable for supporting pharmacokinetic studies in a drug development setting. The detailed protocols and validation data presented herein serve as a comprehensive guide for researchers and scientists working on the bioanalysis and pharmacokinetic characterization of pyrazole-based compounds.

References

Application

Application Notes and Protocols for 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 in Metabolic Stability Assays

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed guide for utilizing 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 as an internal standard in in vitro metabolic stabil...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 as an internal standard in in vitro metabolic stability assays. Accurate assessment of a compound's metabolic stability is a critical step in the drug discovery and development process, aiding in the prediction of its pharmacokinetic properties. The use of a stable isotope-labeled internal standard (SIL-IS) like 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 is crucial for robust and reliable quantification of the parent compound in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2]

Application Notes

The primary application of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 is to serve as an ideal internal standard for its non-deuterated analog, 1-Ethyl-1H-pyrazole-5-carboxylic acid, during its evaluation in metabolic stability assays.

Advantages of Using a Deuterated Internal Standard:
  • Minimization of Matrix Effects : Biological samples, such as liver microsome and hepatocyte incubations, are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to analytical variability.[1][2] Since a deuterated standard co-elutes with the analyte and possesses nearly identical physicochemical properties, it experiences the same matrix effects, enabling accurate normalization of the analyte's signal.[1][2]

  • Correction for Sample Preparation Variability : The SIL-IS compensates for variations that can occur during sample processing, including extraction efficiency, and inconsistencies in injection volume.[1]

  • Improved Accuracy and Precision : By accounting for analytical variability, the use of a deuterated internal standard significantly enhances the accuracy and precision of the quantitative results.

  • Enhanced Assay Robustness : The overall reliability and reproducibility of the metabolic stability assay are improved, leading to more confident decision-making in drug development.[1]

Considerations for Use:
  • Isotopic Purity : The isotopic purity of the deuterated standard is important to prevent interference with the measurement of the unlabeled analyte.[1]

  • Label Stability : It is essential to ensure that the deuterium (B1214612) atoms are located at non-exchangeable positions on the molecule to prevent their loss during the experimental procedure.[1][3]

  • Chromatographic Co-elution : Ideally, the deuterated standard should co-elute with the unlabeled analyte.[4] While minor shifts in retention time due to the isotopic effect can occur, they should be minimal and accounted for during method development.[1][5]

Experimental Protocols

Two common in vitro metabolic stability assays are detailed below, incorporating the use of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 as an internal standard.

Liver Microsomal Stability Assay

This assay evaluates the metabolism of a test compound by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[6][7]

Materials:

  • Test compound (1-Ethyl-1H-pyrazole-5-carboxylic acid)

  • Deuterated internal standard (1-Ethyl-1H-pyrazole-5-carboxylic acid-D5)

  • Pooled liver microsomes (e.g., human, rat, mouse)[8][9]

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[9]

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8][10]

  • Ice-cold acetonitrile (B52724)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Prepare Working Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).[6][9]

    • Prepare a quenching solution of ice-cold acetonitrile containing the deuterated internal standard at a fixed concentration (e.g., 100 nM).[1]

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension and the test compound working solution.[1]

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[1]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[9]

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new 96-well plate containing the ice-cold acetonitrile with the internal standard.[6][8] This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.[10]

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[11][12]

Materials:

  • Test compound (1-Ethyl-1H-pyrazole-5-carboxylic acid)

  • Deuterated internal standard (1-Ethyl-1H-pyrazole-5-carboxylic acid-D5)

  • Cryopreserved or fresh hepatocytes

  • Hepatocyte incubation medium

  • Ice-cold acetonitrile

  • 96-well plates

  • Incubator/shaker (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Prepare Hepatocyte Suspension:

    • Thaw and prepare the hepatocyte suspension according to the supplier's instructions to ensure high viability.

  • Prepare Working Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in the incubation medium.

    • Prepare a quenching solution of ice-cold acetonitrile containing the deuterated internal standard at a fixed concentration.[1]

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compound working solution to the wells to initiate the reaction.[1]

    • Incubate the plate at 37°C with 5% CO2 and gentle shaking.

  • Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), add an aliquot of the incubation mixture to a new 96-well plate containing the ice-cold acetonitrile with the internal standard.[13]

  • Sample Processing:

    • Centrifuge the plate to pellet cell debris and precipitated proteins.[1]

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method. The peak area ratio of the analyte to the internal standard is used for quantification.[13]

Data Presentation

The quantitative data from these assays are used to determine key metabolic stability parameters.

Table 1: Illustrative Experimental Parameters

Parameter Liver Microsomal Assay Hepatocyte Assay
Test Compound Conc. 1 µM 1 µM
Microsome/Cell Density 0.5 mg/mL 0.5 x 10^6 cells/mL
Internal Standard Conc. 100 nM 100 nM
Incubation Time Points 0, 5, 15, 30, 45, 60 min 0, 15, 30, 60, 120 min
Incubation Temperature 37°C 37°C

| Quenching Solution | Acetonitrile with Internal Standard | Acetonitrile with Internal Standard |

Table 2: Illustrative Metabolic Stability Data

Time (min) % Parent Compound Remaining (Microsomes) % Parent Compound Remaining (Hepatocytes)
0 100 100
5 85 -
15 62 91
30 41 78
45 25 -
60 15 55

| 120 | - | 30 |

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.

From this data, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated. The natural logarithm of the percentage of the parent compound remaining is plotted against time, and the slope of the resulting line corresponds to the elimination rate constant (k).

Visualizations

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis A Prepare Test Compound Working Solution D Mix Compound & Microsomes/ Hepatocytes in 96-well plate A->D B Prepare Microsome/ Hepatocyte Suspension B->D C Prepare Quenching Solution (Acetonitrile + IS) H Terminate Reaction (Add Quenching Solution) C->H E Initiate Reaction (Add Cofactors/Start Timer) D->E Pre-incubate F Incubate at 37°C E->F G Collect Aliquots at Specific Time Points F->G G->H I Centrifuge to Pellet Proteins/Debris H->I J Transfer Supernatant I->J K LC-MS/MS Analysis J->K L Data Processing (Calculate t½, Clint) K->L

Caption: Experimental workflow for in vitro metabolic stability assays.

Internal_Standard_Principle cluster_sample Biological Sample cluster_process Analytical Process cluster_output Result Analyte Analyte (Test Compound) Extraction Sample Preparation (e.g., Protein Precipitation) Analyte->Extraction IS Internal Standard (Deuterated) IS->Extraction LCMS LC-MS/MS System Extraction->LCMS Analyte + IS LCMS->p1 Analyte Signal LCMS->p2 IS Signal Result Accurate Quantification p1->Result Signal Ratio (Analyte/IS)

Caption: Principle of using a stable isotope-labeled internal standard.

References

Method

Application Note: Quantitative Analysis of 1-Ethyl-1H-pyrazole-5-carboxylic acid in Human Plasma using LC-MS/MS

Introduction 1-Ethyl-1H-pyrazole-5-carboxylic acid is a molecule of interest in pharmaceutical research and development. Accurate quantification of this and related compounds in biological matrices is crucial for pharmac...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Ethyl-1H-pyrazole-5-carboxylic acid is a molecule of interest in pharmaceutical research and development. Accurate quantification of this and related compounds in biological matrices is crucial for pharmacokinetic and metabolic studies. This application note details a robust and reliable method for the sample preparation and subsequent analysis of 1-Ethyl-1H-pyrazole-5-carboxylic acid in human plasma by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The use of a deuterated internal standard, 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5, is a key aspect of this protocol. Deuterated internal standards are considered the gold standard in quantitative bioanalysis as they exhibit nearly identical chemical and physical properties to the analyte of interest.[1][2] This ensures they effectively track the analyte throughout the sample preparation, chromatography, and ionization processes, compensating for variability and leading to enhanced accuracy and precision.[1][3][4]

This protocol employs a protein precipitation method, a rapid and effective technique for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[5]

Experimental Protocols

Materials and Reagents
  • 1-Ethyl-1H-pyrazole-5-carboxylic acid analytical standard

  • 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 (internal standard)

  • LC-MS/MS grade acetonitrile (B52724)

  • LC-MS/MS grade methanol

  • LC-MS/MS grade water

  • Formic acid

  • Human plasma (K2-EDTA)

  • Polypropylene (B1209903) microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

  • Autosampler vials

Instrumentation
  • A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-Ethyl-1H-pyrazole-5-carboxylic acid and 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the 1-Ethyl-1H-pyrazole-5-carboxylic acid stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 primary stock solution in a 50:50 mixture of acetonitrile and water.

Sample Preparation Protocol: Protein Precipitation
  • Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL polypropylene microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to an autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system.

Data Presentation

The following tables summarize the expected performance characteristics of this method. The data presented are for illustrative purposes.

Table 1: Method Recovery

AnalyteConcentration (ng/mL)Mean Recovery (%)%RSD
1-Ethyl-1H-pyrazole-5-carboxylic acid1098.23.1
10099.12.5
100098.72.8

Table 2: Matrix Effect

AnalyteConcentration (ng/mL)Mean Matrix Effect (%)%RSD
1-Ethyl-1H-pyrazole-5-carboxylic acid1095.84.2
10096.53.7
100097.13.3

Table 3: Intra-day and Inter-day Precision and Accuracy

Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Precision (%CV)Accuracy (%)
Intra-day (n=6)
1010.24.5102.0
500495.53.199.1
800808.02.8101.0
Inter-day (n=18)
1010.45.2104.0
500498.04.099.6
800805.63.5100.7

Visualizations

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample is Add 20 µL Internal Standard (D5) plasma->is ppt Add 300 µL Cold Acetonitrile is->ppt vortex1 Vortex (30s) ppt->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer 200 µL Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection

Caption: Workflow for Protein Precipitation Sample Preparation.

G cluster_validation Method Validation Logic start Develop Protocol recovery Assess Recovery start->recovery matrix Evaluate Matrix Effects start->matrix precision Determine Precision & Accuracy start->precision stability Test Stability start->stability validated Validated Method recovery->validated matrix->validated precision->validated stability->validated

Caption: Logical Flow of Bioanalytical Method Validation.

References

Application

Application Notes and Protocols for 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5

These application notes provide detailed protocols for the preparation of solutions of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5, intended for researchers, scientists, and professionals in drug development. The informatio...

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the preparation of solutions of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5, intended for researchers, scientists, and professionals in drug development. The information is designed to ensure accurate and reproducible results in analytical studies.

Introduction

1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 is the deuterated analog of 1-Ethyl-1H-pyrazole-5-carboxylic acid. Deuterated compounds are frequently used as internal standards in quantitative and qualitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to improve accuracy and reproducibility.[1][2] The substitution of hydrogen with deuterium (B1214612) atoms results in a compound that is chemically similar to its non-deuterated counterpart but can be distinguished by its mass.[1] This allows for precise quantification by correcting for variations during sample preparation and analysis.[3]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC6H8N2O2[4]
Molecular Weight140.14 g/mol [4]
CAS Number400755-43-3[4]

Note: The molecular weight of the D5 variant will be higher due to the presence of five deuterium atoms.

Solution Preparation Protocols

The following protocols are recommended for the preparation of stock and working solutions of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5. It is advisable to use high-purity solvents to maintain the integrity of the standard.

Recommended Solvents and Concentration:

SolventRecommended Stock ConcentrationNotes
Methanol1 mg/mLSuitable for LC-MS applications.
Acetonitrile1 mg/mLAn alternative for LC-MS; ensure complete dissolution.
Dimethyl Sulfoxide (DMSO)1 mg/mLUse for initial solubilization if necessary, then dilute with other solvents.

Experimental Protocol: Stock Solution Preparation (1 mg/mL)

  • Weighing: Accurately weigh a precise amount (e.g., 1 mg) of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 using a calibrated analytical balance.

  • Dissolution: Transfer the weighed compound into a clean volumetric flask.

  • Solvent Addition: Add a small amount of the chosen solvent (e.g., Methanol) to the flask to dissolve the compound completely.

  • Volume Adjustment: Once fully dissolved, add the solvent to the mark on the volumetric flask to achieve the final desired volume (e.g., 1 mL for a 1 mg/mL solution).

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage: Store the stock solution in a tightly sealed, light-resistant container at the recommended temperature to prevent solvent evaporation and degradation.

Experimental Protocol: Preparation of Working Solutions (Serial Dilutions)

  • Initial Dilution: From the 1 mg/mL stock solution, prepare an intermediate stock solution (e.g., 100 µg/mL) by diluting with the appropriate solvent.

  • Serial Dilutions: Perform a series of dilutions from the intermediate stock to prepare a range of working solutions at the desired concentrations for your analytical curve.

Stability and Storage

Deuterated carboxylic acids require careful handling to maintain their isotopic and chemical integrity.

  • pH Stability: The stability of deuterated carboxylic acids can be pH-dependent. A pH range of 2-3 is often optimal for minimizing hydrogen-deuterium exchange.[5]

  • Back-Exchange: To prevent the replacement of deuterium atoms with protons, minimize exposure to protic solvents in the mobile phase or sample diluent where possible.[5]

  • Storage Conditions: It is recommended to store solutions at -20°C or lower for long-term stability. For short-term use, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

Visualizations

G cluster_workflow Solution Preparation Workflow weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve adjust_volume Adjust to Final Volume dissolve->adjust_volume homogenize Homogenize Solution adjust_volume->homogenize store Store Properly homogenize->store

Caption: Workflow for preparing a standard solution.

G cluster_stability Stability Considerations storage Storage Conditions (-20°C or lower) solution_stability Solution Stability storage->solution_stability ph pH of Solution (Optimal pH 2-3) ph->solution_stability solvent Solvent Choice (High Purity) solvent->solution_stability

Caption: Key factors influencing solution stability.

References

Method

Application Note: High-Throughput Residue Analysis of 1-Ethyl-1H-pyrazole-5-carboxylic acid in Fruit Matrices using Isotope Dilution Mass Spectrometry

Abstract This application note details a robust and sensitive method for the quantitative analysis of 1-Ethyl-1H-pyrazole-5-carboxylic acid in fruit matrices. 1-Ethyl-1H-pyrazole-5-carboxylic acid is a key metabolite of...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 1-Ethyl-1H-pyrazole-5-carboxylic acid in fruit matrices. 1-Ethyl-1H-pyrazole-5-carboxylic acid is a key metabolite of several modern pyrazole-based fungicides. The method utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the highest accuracy and precision, the stable isotope-labeled internal standard, 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5, is employed. This method is suitable for high-throughput screening and quantitative residue analysis in complex food matrices, aiding researchers, scientists, and drug development professionals in food safety and environmental monitoring.

Introduction

Pyrazole-based fungicides are a class of agricultural chemicals widely used to protect crops from fungal diseases. The monitoring of their residues and metabolites in food products is crucial for ensuring consumer safety and regulatory compliance. 1-Ethyl-1H-pyrazole-5-carboxylic acid is a common metabolite of this class of fungicides. Its accurate quantification is essential for assessing the total residue levels in various food commodities.

Isotope dilution mass spectrometry is a powerful analytical technique that utilizes stable isotope-labeled internal standards to compensate for matrix effects and variations in sample preparation and instrument response. In this method, 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5, a deuterated analog of the target analyte, is used as the internal standard. This ensures a high degree of accuracy and precision in the final quantitative results.

This application note provides a comprehensive protocol for the extraction, cleanup, and LC-MS/MS analysis of 1-Ethyl-1H-pyrazole-5-carboxylic acid in a representative fruit matrix (apples), using 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 as the internal standard.

Experimental Protocols

Sample Preparation (QuEChERS Method)

A modified QuEChERS protocol is employed for the extraction and cleanup of the analyte from the apple matrix.

Materials:

  • Homogenized apple sample

  • 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 internal standard solution (1 µg/mL in acetonitrile)

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (for samples with high pigment content)

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

Procedure:

  • Weigh 10 g (± 0.1 g) of the homogenized apple sample into a 50 mL centrifuge tube.

  • Add 100 µL of the 1 µg/mL 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 internal standard solution.

  • Add 10 mL of acetonitrile.

  • Cap the tube and vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap and vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the supernatant (acetonitrile extract) to a 15 mL centrifuge tube containing 150 mg of PSA, 150 mg of anhydrous MgSO₄, and 50 mg of C18.

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

Parameter Value
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B in 5 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and equilibrate for 2.9 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL

| Column Temperature | 40 °C |

MS/MS Parameters:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

| Collision Gas | Argon |

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV)
1-Ethyl-1H-pyrazole-5-carboxylic acid 141.1 95.1 0.05 20 15

| 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 | 146.1 | 100.1 | 0.05 | 20 | 15 |

Data Presentation

Method Performance

The analytical method was validated in the apple matrix. The following table summarizes the key performance parameters.

Parameter1-Ethyl-1H-pyrazole-5-carboxylic acid
Linear Range (ng/g) 1 - 100
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) (ng/g) 0.3
Limit of Quantification (LOQ) (ng/g) 1.0
Recovery and Precision

The recovery and precision of the method were evaluated by spiking blank apple homogenate at three different concentration levels.

Spiked Level (ng/g)Mean Recovery (%) (n=6)Relative Standard Deviation (RSD) (%)
1 98.54.2
10 101.23.1
50 99.82.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis sample 10g Homogenized Apple add_is Add Internal Standard (1-Ethyl-1H-pyrazole-5-carboxylic acid-D5) sample->add_is extract Extract with Acetonitrile add_is->extract add_salts Add MgSO4 and NaCl extract->add_salts centrifuge1 Centrifuge add_salts->centrifuge1 cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) centrifuge1->cleanup centrifuge2 Centrifuge cleanup->centrifuge2 filter Filter centrifuge2->filter lc_ms Inject into LC-MS/MS filter->lc_ms data_acq Data Acquisition (MRM) lc_ms->data_acq quant Quantification data_acq->quant

Caption: Experimental workflow for the residue analysis of 1-Ethyl-1H-pyrazole-5-carboxylic acid.

logical_relationship analyte 1-Ethyl-1H-pyrazole-5-carboxylic acid (Analyte) extraction QuEChERS Extraction analyte->extraction is 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 (Internal Standard) is->extraction matrix Fruit Matrix (e.g., Apples) matrix->extraction analysis LC-MS/MS Analysis extraction->analysis result Accurate Quantification analysis->result

Caption: Logical relationship of components for accurate quantification.

Conclusion

The described method provides a reliable and high-throughput solution for the determination of 1-Ethyl-1H-pyrazole-5-carboxylic acid in fruit matrices. The use of the deuterated internal standard, 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5, ensures the accuracy and precision of the results by effectively compensating for matrix effects. This method is well-suited for routine monitoring of pyrazole (B372694) fungicide metabolites in food safety and environmental laboratories.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Co-elution Issues with 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5

Welcome to the technical support center for troubleshooting co-elution issues involving the deuterated internal standard, 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5. This resource is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting co-elution issues involving the deuterated internal standard, 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inconsistent quantitative results when using 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 as an internal standard.

Question: My quantitative results are inconsistent and inaccurate despite using 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5. What are the likely causes and solutions?

Answer: Inaccurate or inconsistent results with a deuterated internal standard often arise from a lack of complete co-elution with the analyte.[1] Deuterated compounds can exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts, a phenomenon known as the deuterium (B1214612) isotope effect.[1][2] This can lead to differential matrix effects, where the analyte and the internal standard experience varying levels of ion suppression or enhancement, ultimately compromising analytical accuracy.[1][3]

Troubleshooting Guide: Inaccurate Quantification
  • Verify Co-elution: The first step is to confirm if the analyte and 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 are truly co-eluting. Overlay the chromatograms of the analyte and the internal standard to visually inspect for any separation.[1] Even a slight shift can lead to significant quantitative errors.[3]

  • Chromatographic Optimization: If separation is observed, adjustments to the chromatographic method are necessary. The goal is to achieve complete overlap of the two peaks.[3]

    • Mobile Phase Modification: Altering the mobile phase composition is a powerful tool to influence selectivity.[4][5]

      • Change Organic Modifier: Switching between common reversed-phase organic solvents, such as from acetonitrile (B52724) to methanol (B129727) or vice-versa, can change the elution profile.[4][5]

      • Adjust pH: Since 1-Ethyl-1H-pyrazole-5-carboxylic acid is an ionizable compound, modifying the mobile phase pH can significantly impact its retention.[4][6] Ensure the pH is at least 2 units away from the pKa of both the analyte and the internal standard.

    • Stationary Phase Evaluation: The choice of the HPLC column is critical.[4]

      • Change Column Chemistry: If mobile phase optimization is insufficient, selecting a column with a different stationary phase chemistry is often the most effective approach to alter selectivity and resolve co-elution.[4]

      • Reduce Column Resolution: In cases where the isotope effect is the primary cause of separation, a column with lower resolution might be intentionally used to ensure the analyte and internal standard elute as a single, combined peak.[1][3]

  • Mass Spectrometry Check: If complete chromatographic separation is not achievable, mass spectrometry can sometimes be used to differentiate and quantify the co-eluting compounds, provided they have unique mass transitions.[7]

Issue 2: Peak tailing or splitting observed for 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 or the analyte.

Question: I am observing poor peak shape, such as tailing or splitting, for my analyte and/or internal standard. What could be the cause?

Answer: Poor peak shape can be caused by a variety of factors, including secondary interactions with the stationary phase, column overload, or a mismatch between the sample solvent and the mobile phase.[4]

Troubleshooting Guide: Poor Peak Shape
  • Secondary Interactions: Acidic silanol (B1196071) groups on the column packing can interact with basic functional groups on the analyte, leading to peak tailing.[4]

    • Solution: Use a column with end-capping or a different stationary phase. Adjusting the mobile phase pH can also help to minimize these interactions.

  • Column Overload: Injecting too much sample can saturate the column, resulting in broadened and tailing peaks.[4]

    • Solution: Reduce the injection volume or dilute the sample.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including splitting.[4]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[4]

Experimental Protocols

Protocol 1: HPLC Method Development for Separation of a Hypothetical Analyte and 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5

This protocol outlines a systematic approach to developing a robust HPLC method to ensure co-elution.

  • Initial Conditions:

    • Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis or Mass Spectrometer.

  • Scouting Gradient:

    • Run a fast, broad gradient to determine the approximate elution times of the analyte and internal standard (e.g., 5% to 95% B in 15 minutes).[8]

  • Gradient Optimization:

    • Based on the scouting run, design a more focused gradient. If the peaks are eluting too early, decrease the initial %B. If they elute too late, increase the final %B.

    • To improve the separation of closely eluting peaks (or in this case, to encourage co-elution), a shallower gradient around the elution time is recommended.[8]

  • Mobile Phase Selectivity Tuning:

    • If co-elution is not achieved, replace acetonitrile (Mobile Phase B) with methanol and re-optimize the gradient. Methanol has different solvent properties and can alter the elution order and selectivity.[8]

  • pH Adjustment:

    • If peak shape is poor or co-elution is still not optimal, adjust the pH of Mobile Phase A. For a carboxylic acid, moving the pH further away from its pKa can improve peak shape and retention.

Data Presentation

Table 1: Hypothetical Chromatographic Data Illustrating the Impact of Method Modification on Analyte and Internal Standard (IS) Co-elution.

MethodMobile Phase BGradientAnalyte Retention Time (min)IS Retention Time (min)Resolution (Rs)
A Acetonitrile5-95% B in 10 min5.255.181.2
B Methanol10-100% B in 10 min6.106.050.8
C Acetonitrile30-50% B in 15 min7.327.310.2

Method C, with a shallower gradient, provides the best co-elution (lowest Rs value), which is ideal for accurate quantification using a deuterated internal standard.

Visualizations

Troubleshooting_Workflow start Start: Co-elution Issue Identified check_coelution Verify Co-elution of Analyte and IS start->check_coelution coeluted Co-elution Confirmed check_coelution->coeluted Yes not_coeluted Modify Chromatographic Method check_coelution->not_coeluted No end End: Issue Resolved coeluted->end mobile_phase Adjust Mobile Phase (Organic Solvent, pH) not_coeluted->mobile_phase stationary_phase Change Stationary Phase (Column Chemistry) not_coeluted->stationary_phase flow_temp Adjust Flow Rate and Temperature not_coeluted->flow_temp re_evaluate Re-evaluate Co-elution mobile_phase->re_evaluate stationary_phase->re_evaluate flow_temp->re_evaluate re_evaluate->coeluted Yes re_evaluate->not_coeluted No

Caption: Troubleshooting workflow for HPLC co-elution issues.

Deuterated_IS_Logic cluster_0 Ideal Scenario: Co-elution cluster_1 Problematic Scenario: Partial Separation analyte1 Analyte matrix1 Matrix Effects (Ion Suppression/Enhancement) analyte1->matrix1 is1 Deuterated IS is1->matrix1 result1 Accurate Quantification matrix1->result1 Compensation analyte2 Analyte matrix2a Matrix Effect A analyte2->matrix2a is2 Deuterated IS matrix2b Matrix Effect B is2->matrix2b result2 Inaccurate Quantification matrix2a->result2 matrix2b->result2

References

Optimization

differential matrix effects with "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5"

Welcome to the technical support center for "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and ad...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions related to the use of this deuterated internal standard in LC-MS/MS analyses.

Troubleshooting Guides

This section addresses specific issues that may arise during LC-MS/MS analysis when using "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5" as an internal standard.

Question: Why am I observing chromatographic separation between the analyte ("1-Ethyl-1H-pyrazole-5-carboxylic acid") and the deuterated internal standard ("1-Ethyl-1H-pyrazole-5-carboxylic acid-D5")?

Answer: This phenomenon, known as the isotopic effect, is not uncommon when using deuterated internal standards. The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to slight changes in the physicochemical properties of the molecule.[1] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][2]

Troubleshooting Steps:

  • Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient slope, or column temperature can help minimize the separation.

  • Evaluate Different Columns: The degree of separation can be dependent on the column chemistry. Testing columns with different stationary phases may help achieve co-elution.

  • Consider a Different Internal Standard: If chromatographic modifications are unsuccessful, consider using a ¹³C-labeled internal standard, which is less prone to chromatographic shifts.

Question: My analyte and internal standard peaks are showing poor shape (fronting, tailing, or splitting). What are the potential causes?

Answer: Poor peak shape can be caused by several factors related to the column, mobile phase, or the injection solvent.[3]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Column Contamination or Clogging A contaminated or partially clogged column frit can lead to peak splitting.[3] Implement a regular column washing protocol. If the problem persists, replace the column.
Column Void A void in the column, which can be caused by a mobile phase pH greater than 7 dissolving the silica, can distort peak shape.[3] Ensure the mobile phase pH is compatible with the column.
Injection Solvent Strength If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[3] Prepare samples in a solvent that is as weak as or weaker than the initial mobile phase.
Secondary Interactions Interactions between the analyte/internal standard and the stationary phase can cause peak tailing.[3] Consider adjusting the mobile phase pH or using a different column chemistry.

Question: I am observing a high degree of variability in the analyte/internal standard peak area ratio across my sample set. What could be the issue?

Answer: High variability in the peak area ratio is often indicative of differential matrix effects, where the analyte and the internal standard are affected differently by co-eluting matrix components.[4][5] This can occur if they do not co-elute perfectly.[6]

Troubleshooting Workflow:

start High Variability in Analyte/IS Ratio check_coelution Confirm Co-elution of Analyte and IS start->check_coelution optimize_chrom Optimize Chromatography (Gradient, Column) check_coelution->optimize_chrom Poor Co-elution eval_matrix Perform Matrix Effect Experiment check_coelution->eval_matrix Good Co-elution optimize_chrom->eval_matrix diff_matrix Differential Matrix Effects Confirmed eval_matrix->diff_matrix CV > 15% no_diff_matrix No Significant Differential Effects eval_matrix->no_diff_matrix CV <= 15% diff_matrix->optimize_chrom investigate_prep Investigate Sample Preparation Variability no_diff_matrix->investigate_prep revalidate Re-evaluate and Re-validate Method investigate_prep->revalidate accept Method Acceptable revalidate->accept

Caption: Troubleshooting workflow for variable analyte/IS ratios.

Frequently Asked Questions (FAQs)

Q1: What are the primary benefits of using a deuterated internal standard like "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5"?

A1: Deuterated internal standards are considered the gold standard in quantitative LC-MS/MS for several reasons:[7]

  • Correction for Sample Preparation Losses: They accurately account for analyte loss during various sample preparation steps like extraction.[8]

  • Compensation for Matrix Effects: They help correct for variations in ionization efficiency caused by co-eluting components from the sample matrix.[8]

  • Improved Precision and Accuracy: By normalizing the analyte response to the internal standard, they significantly improve the precision and accuracy of the analytical method.[8]

Q2: Can "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5" perfectly compensate for all matrix effects?

A2: While highly effective, a deuterated internal standard may not always perfectly compensate for matrix effects.[4] If there is a slight chromatographic separation between the analyte and the internal standard (the isotope effect), they may elute into regions with different degrees of ion suppression or enhancement, leading to inaccurate quantification.[1][4]

Q3: How can I quantitatively assess matrix effects for my assay using "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5"?

A3: The most common method is the post-extraction spike experiment.[4] This involves comparing the peak area of the analyte and internal standard in a neat solution to their peak areas when spiked into an extracted blank matrix sample.[4][8] The matrix factor (MF) is calculated to determine the extent of ion suppression or enhancement.[9][10]

Q4: What is the Matrix Factor (MF) and how is it calculated?

A4: The Matrix Factor (MF) is a quantitative measure of the matrix effect. It is calculated as the ratio of the peak area of the analyte or internal standard in the presence of the matrix to the peak area in a neat solution.[9][10] An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[10] The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the internal standard.[9]

Experimental Protocols

Protocol for Quantitative Evaluation of Matrix Effects

This protocol details the post-extraction spike method to determine the matrix factor.

Objective: To quantify the degree of ion suppression or enhancement for "1-Ethyl-1H-pyrazole-5-carboxylic acid" and its deuterated internal standard in a specific biological matrix.

Materials:

  • Blank biological matrix from at least six different sources.[9]

  • "1-Ethyl-1H-pyrazole-5-carboxylic acid" and "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5" stock solutions.

  • LC-MS/MS system.

  • All necessary solvents and reagents for sample extraction and mobile phase preparation.

Procedure:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent at low and high concentrations (e.g., LLOQ and ULOQ).

    • Set 2 (Post-Extraction Spike): Extract the blank matrix from the six different sources. Spike the analyte and internal standard into the extracted matrix at the same low and high concentrations as Set 1.[8]

    • Set 3 (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process. This set is used to determine recovery.[8]

  • Analyze the Samples: Inject all prepared samples into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set 2) / (Peak Area in Set 1)

    • Calculate the MF for both the analyte and the internal standard for each matrix source.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = MF of Analyte / MF of Internal Standard

  • Evaluate the Results:

    • The coefficient of variation (CV%) of the IS-normalized MF across the different matrix sources should be ≤15%.[8][9]

Data Presentation:

Table 1: Hypothetical Matrix Factor Data for "1-Ethyl-1H-pyrazole-5-carboxylic acid" at the LLOQ

Matrix SourceAnalyte Peak Area (Set 1)Analyte Peak Area (Set 2)Analyte MFIS Peak Area (Set 1)IS Peak Area (Set 2)IS MFIS-Normalized MF
1100,00085,0000.85500,000430,0000.860.99
2100,00078,0000.78500,000400,0000.800.98
3100,00092,0000.92500,000465,0000.930.99
4100,00081,0000.81500,000410,0000.820.99
5100,00075,0000.75500,000380,0000.760.99
6100,00088,0000.88500,000445,0000.890.99
Mean 0.83 0.84 0.99
Std Dev 0.06 0.06 0.004
CV (%) 7.2% 7.1% 0.4%

Interpretation: In this hypothetical example, both the analyte and the internal standard experience ion suppression (MF < 1.0). However, the IS-normalized MF is consistent across all matrix sources with a CV of 0.4%, which is well within the acceptance criteria of ≤15%. This indicates that "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5" is effectively compensating for the matrix effects.

Visualization of Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Data Calculation cluster_eval Evaluation set1 Set 1: Neat Solution (Analyte + IS in Solvent) analysis Inject all sets and acquire peak areas set1->analysis set2 Set 2: Post-Extraction Spike (Extracted Blank + Analyte + IS) set2->analysis set3 Set 3: Pre-Extraction Spike (Blank + Analyte + IS -> Extract) set3->analysis calc_mf Calculate Matrix Factor (MF) MF = Area(Set 2) / Area(Set 1) analysis->calc_mf calc_is_mf Calculate IS-Normalized MF IS-Norm MF = MF(Analyte) / MF(IS) calc_mf->calc_is_mf calc_cv Calculate CV% of IS-Normalized MF calc_is_mf->calc_cv decision CV <= 15%? calc_cv->decision pass Method Passes decision->pass Yes fail Method Fails (Investigate Further) decision->fail No

Caption: Workflow for the evaluation of matrix effects.

References

Troubleshooting

Technical Support Center: Isotopic Interference of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 as...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and how can it affect my analysis of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5?

A1: Isotopic interference, or crosstalk, happens when the isotopic signature of the unlabeled analyte (1-Ethyl-1H-pyrazole-5-carboxylic acid) overlaps with the signal of its deuterated internal standard (1-Ethyl-1H-pyrazole-5-carboxylic acid-D5), or the other way around.[1] This can result in inaccurate quantification. The main causes are the natural abundance of isotopes like ¹³C in the analyte and potential isotopic impurities in the deuterated standard.[1]

Q2: I am observing a significant M+1 peak for my unlabeled analyte that is interfering with the M+5 signal of the deuterated standard. How can I address this?

A2: A significant M+1 peak in the unlabeled analyte is often due to the natural abundance of ¹³C. If this interferes with your deuterated standard's signal, consider the following:

  • Chromatographic Separation: Ensure that the analyte and the internal standard co-elute perfectly. Even minor separation can worsen the effects of isotopic interference.[1] You may need to adjust your LC gradient, mobile phase, or column chemistry.[1]

  • MRM Transition Selection: Explore different precursor-product ion transitions for both the analyte and the internal standard. Choosing transitions with a lower likelihood of isotopic contribution can resolve the issue.[1]

  • Correction Factors: You can experimentally determine the contribution of the analyte's signal to the internal standard's signal and apply a mathematical correction to your data.[1]

Q3: My mass spectrum for 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 shows signals for D4, D3, etc. What could be the cause?

A3: The presence of lower mass isotopologues (D4, D3, etc.) can be attributed to two main factors:

  • Incomplete Deuteration: The synthesis of the deuterated standard may not have achieved 100% deuterium (B1214612) incorporation, resulting in a population of molecules with fewer than five deuterium atoms.[2]

  • Isotopic Scrambling or Back-Exchange: Hydrogen-deuterium scrambling, where deuterium atoms move to unintended positions, can occur during synthesis or even in the ion source of the mass spectrometer.[3][4][5] Back-exchange can also happen if the deuterium labels are on labile sites (e.g., on a carboxylic acid group, though this is less likely for an ethyl group labeling) and are replaced by hydrogen from the solvent.

Q4: How can I verify the isotopic purity of my 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 standard?

A4: To confirm the isotopic purity of your standard, you can utilize the following techniques:

  • High-Resolution Mass Spectrometry (HRMS): This can provide a detailed isotopic distribution profile of your standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR can identify the positions and extent of deuterium incorporation.[4][6]

It is also recommended to obtain a certificate of analysis from the supplier, which should provide data on the isotopic distribution.[4]

Quantitative Data Summary

The following table summarizes a hypothetical, yet typical, isotopic distribution for a batch of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5.

Isotopic SpeciesRelative Abundance (%)
D598.5
D41.2
D30.2
D2<0.1
D1<0.1
D0 (unlabeled)<0.1

Note: This data is for illustrative purposes. Please refer to the certificate of analysis for your specific lot.

Experimental Protocols

Protocol for Assessing Isotopic Crosstalk

This protocol helps to quantify the interference between the analyte and the deuterated internal standard.

  • Prepare Solutions:

    • Solution A (Analyte to IS): Spike a high concentration of the unlabeled analyte into your blank matrix without the D5-internal standard.

    • Solution B (IS to Analyte): Spike the working concentration of the D5-internal standard into your blank matrix without the unlabeled analyte.[1]

  • LC-MS/MS Analysis:

    • Inject and analyze both solutions using your established LC-MS/MS method.

    • Monitor the MRM transitions for both the analyte and the internal standard in both runs.[1]

  • Data Analysis:

    • In the chromatogram from Solution A, measure the peak area of any signal in the MRM channel for the D5-internal standard. This is the crosstalk from the analyte to the internal standard.

    • In the chromatogram from Solution B, measure the peak area of any signal in the MRM channel for the unlabeled analyte. This is the contribution from the internal standard to the analyte signal.

    • Use these values to calculate correction factors if necessary.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting issues related to isotopic interference with 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5.

Isotopic_Interference_Troubleshooting start Start: Inaccurate Quantification or Unexpected Isotopic Profile check_purity Check Certificate of Analysis for Isotopic Purity start->check_purity purity_ok Is Purity >98% D5? check_purity->purity_ok investigate_source Investigate In-source Scrambling or Back-Exchange purity_ok->investigate_source Yes, but still see issues contact_supplier Contact Supplier for a New Batch purity_ok->contact_supplier No run_crosstalk_exp Perform Isotopic Crosstalk Experiment purity_ok->run_crosstalk_exp Yes end_bad Consider Alternative Internal Standard investigate_source->end_bad crosstalk_present Is Crosstalk Significant? run_crosstalk_exp->crosstalk_present optimize_lc Optimize Chromatography for Co-elution crosstalk_present->optimize_lc Yes end_good Analysis Successful crosstalk_present->end_good No reoptimize_ms Select Alternative MRM Transitions optimize_lc->reoptimize_ms apply_correction Apply Mathematical Correction Factors reoptimize_ms->apply_correction reoptimize_ms->end_bad If no suitable transitions found apply_correction->end_good

Caption: Troubleshooting workflow for isotopic interference.

References

Optimization

Technical Support Center: 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 Crosstalk in Mass Spectrometry

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5" as...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5" as an internal standard in mass spectrometry assays. The following information addresses common issues related to crosstalk and other analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is "crosstalk" in the context of using 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 as an internal standard?

A1: Crosstalk, in this context, refers to the interference between the mass signal of the analyte (1-Ethyl-1H-pyrazole-5-carboxylic acid) and its deuterated internal standard (1-Ethyl-1H-pyrazole-5-carboxylic acid-D5). This interference can lead to inaccurate quantification. There are two primary types of crosstalk:

  • Isotopic Crosstalk: The natural isotopic abundance of the analyte can contribute to the signal of the deuterated internal standard.[1] For example, the M+5 peak of the unlabeled analyte may overlap with the signal of the D5-labeled internal standard.

  • Impurity-Related Crosstalk: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity, or vice-versa. This can lead to a false signal in the corresponding mass channel.

Q2: What is the predicted mass spectrum fragmentation pattern for 1-Ethyl-1H-pyrazole-5-carboxylic acid and its D5 analog?

A2: Based on the known fragmentation of similar pyrazole (B372694) and carboxylic acid compounds, a predicted fragmentation pattern can be outlined. The molecular weight of 1-Ethyl-1H-pyrazole-5-carboxylic acid is 140.14 g/mol .[2]

Predicted Fragmentation of 1-Ethyl-1H-pyrazole-5-carboxylic acid:

Fragment IonPredicted m/zDescription
[M]+•140Molecular Ion
[M-C2H5]+111Loss of the ethyl group
[M-COOH]+95Loss of the carboxylic acid group
[C2H5]+29Ethyl cation

Predicted Fragmentation of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5:

Fragment IonPredicted m/zDescription
[M]+•145Molecular Ion
[M-C2D5]+111Loss of the deuterated ethyl group
[M-COOH]+100Loss of the carboxylic acid group from the deuterated molecule
[C2D5]+34Deuterated ethyl cation

Troubleshooting Guides

Issue 1: I am observing a signal for the D5-internal standard in my blank samples (without internal standard).

This issue points towards crosstalk from the analyte to the internal standard channel.

Troubleshooting Workflow:

Start High IS Signal in Analyte-Only Sample CheckPurity Verify Purity of Analyte Standard Start->CheckPurity CheckIsotopicOverlap Assess Natural Isotopic Overlap CheckPurity->CheckIsotopicOverlap If pure OptimizeChromatography Optimize Chromatographic Separation CheckIsotopicOverlap->OptimizeChromatography If overlap is significant UseHigherMassIS Consider Higher Mass IS (e.g., D7) OptimizeChromatography->UseHigherMassIS If co-elution persists CorrectMathematically Apply Mathematical Correction UseHigherMassIS->CorrectMathematically Resolved Issue Resolved CorrectMathematically->Resolved

Caption: Troubleshooting high internal standard signal in analyte-only samples.

Experimental Protocol: Assessing Isotopic Overlap

  • Prepare a High-Concentration Analyte Solution: Prepare a solution of 1-Ethyl-1H-pyrazole-5-carboxylic acid at the upper limit of quantification (ULOQ) without the D5-internal standard.

  • Acquire Data: Inject this solution into the LC-MS/MS system and acquire data, monitoring the mass transition for the D5-internal standard.

  • Analyze Results: A significant peak in the internal standard channel indicates that the natural isotopic distribution of the analyte is contributing to the internal standard's signal.

Issue 2: My calibration curve is non-linear, particularly at higher concentrations.

Non-linearity can be caused by several factors, including crosstalk and detector saturation.

Troubleshooting Workflow:

Start Non-Linear Calibration Curve CheckISResponse Evaluate IS Response Across Curve Start->CheckISResponse CheckCrosstalk Investigate Analyte-to-IS Crosstalk CheckISResponse->CheckCrosstalk If IS response is not stable DiluteSamples Dilute High Concentration Samples CheckCrosstalk->DiluteSamples If crosstalk is confirmed AdjustISConc Optimize IS Concentration DiluteSamples->AdjustISConc Resolved Issue Resolved AdjustISConc->Resolved

Caption: Troubleshooting a non-linear calibration curve.

Quantitative Data: Impact of Crosstalk on Accuracy

The following table illustrates the potential impact of uncorrected crosstalk on the accuracy of quality control (QC) samples.

QC LevelTrue Concentration (ng/mL)Measured Concentration (ng/mL) with 5% CrosstalkAccuracy (%)
Low11.5150
Mid5052.5105
High800840105

This is a hypothetical example to demonstrate the disproportional effect of crosstalk at lower concentrations.

Issue 3: I suspect Hydrogen-Deuterium (H-D) exchange is occurring with my D5-labeled internal standard.

H-D exchange can lead to a decrease in the D5-internal standard signal and an increase in the analyte signal, causing a negative bias in results. The deuterium (B1214612) atoms on an ethyl group are generally stable, but exchange can be promoted by certain pH and temperature conditions.[3]

Troubleshooting Workflow:

Start Suspected H-D Exchange IncubateIS Incubate IS in Matrix at 37°C Start->IncubateIS AnalyzeOverTime Analyze Samples at Different Time Points IncubateIS->AnalyzeOverTime MonitorRatios Monitor Analyte/IS Ratio AnalyzeOverTime->MonitorRatios ModifyConditions Modify Sample Prep (pH, Temp) MonitorRatios->ModifyConditions If ratio changes over time Resolved Issue Resolved ModifyConditions->Resolved

Caption: Investigating potential Hydrogen-Deuterium exchange.

Experimental Protocol: Testing for H-D Exchange

  • Prepare Spiked Matrix Samples: Spike the D5-internal standard into the blank biological matrix at a known concentration.

  • Incubate Samples: Incubate these samples under conditions that mimic your entire sample preparation and storage process (e.g., room temperature for 4 hours, or 37°C for 1 hour if enzymatic activity is a concern).

  • Analyze at Time Points: Analyze the samples immediately after spiking (T=0) and after the incubation period.

  • Evaluate Results: A significant decrease in the D5-internal standard's peak area and/or an increase in the unlabeled analyte's peak area over time is indicative of H-D exchange.

By following these troubleshooting guides and understanding the potential for crosstalk, researchers can ensure the accurate and reliable quantification of 1-Ethyl-1H-pyrazole-5-carboxylic acid using its D5-labeled internal standard.

References

Troubleshooting

Technical Support Center: HPLC Analysis of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering retention time shifts during the HPLC analysis of "1-Ethyl-1H-pyrazole-5-carbox...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering retention time shifts during the HPLC analysis of "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5".

Frequently Asked Questions (FAQs)

Q1: Why does my deuterated standard, 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5, elute at a different retention time than its non-deuterated analog?

This phenomenon is expected and is known as the chromatographic isotope effect. In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less lipophilic than their non-deuterated counterparts.[1] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to reduced van der Waals interactions with the non-polar stationary phase.[2] Consequently, the deuterated compound (D5) typically elutes slightly earlier than the non-deuterated version.[1][3][4] The magnitude of this shift depends on the number and position of the deuterium (B1214612) atoms.[1][2]

Q2: The retention time for 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 was previously stable, but now it's drifting or has shifted significantly. What are the likely causes?

A sudden or gradual shift in retention time, independent of the inherent isotope effect, usually points to changes in the chromatographic system or methodology.[1] The most common causes include:

  • Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase. In reversed-phase chromatography, even a 1% error in the organic solvent concentration can change retention time by 5-15%.[5]

  • Column Temperature: Fluctuations in column temperature can alter mobile phase viscosity and interaction kinetics.[6][7] A 1°C increase can decrease retention time by approximately 2%.[7]

  • Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to shifts in retention.[6]

  • Mobile Phase pH: For an ionizable compound like a carboxylic acid, small changes in the mobile phase pH can significantly alter its ionization state and, therefore, its retention time.

  • Flow Rate Variations: Inconsistent pump performance or leaks in the system can lead to changes in the flow rate, directly affecting retention times.[8]

Q3: How can I minimize retention time variability for my analysis?

To ensure consistent and reproducible results, consider the following:

  • Precise Mobile Phase Preparation: Use volumetric flasks for accurate solvent mixing and always degas the mobile phase before use.[6] For ionizable compounds, using a buffer is crucial to maintain a stable pH.[9]

  • Use a Column Oven: Maintaining a constant, elevated column temperature (e.g., 35°C) provides stability against ambient temperature fluctuations.[10]

  • System Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections.

  • Regular System Maintenance: Perform routine maintenance on your HPLC system, including pump seals and check valves, to ensure consistent flow.[6]

  • Guard Column: Use a guard column to protect the analytical column from contaminants in the sample, extending its life and improving reproducibility.

Troubleshooting Guides

Systematic Approach to Diagnosing Retention Time Shifts

When encountering unexpected retention time shifts, a systematic approach is the most efficient way to identify and resolve the issue. The workflow below outlines the key steps.

G cluster_0 Troubleshooting Workflow for Retention Time Shifts cluster_1 Sudden Shift cluster_2 Gradual Drift cluster_3 Proportional Shift cluster_4 Non-Proportional Shift start Retention Time (RT) Shift Observed q1 Is the RT shift sudden or gradual? start->q1 sudden_check Check for abrupt changes: - Wrong mobile phase? - Incorrect method parameters? - Major leak? q1->sudden_check Sudden gradual_check Investigate gradual changes: - Mobile phase degradation? - Column aging/contamination? - Slow leak forming? - Temperature fluctuations? q1->gradual_check Gradual q2 Are all peaks shifting proportionally? sudden_check->q2 gradual_check->q2 flow_issue Indicates a Flow Rate Problem: - Check pump for leaks. - Verify pump performance. - Check for blockages. q2->flow_issue Yes chem_issue Indicates a Chemistry Problem: - Remake mobile phase. - Check pH. - Check column temperature. - Flush or replace column. q2->chem_issue No resolve Problem Resolved flow_issue->resolve chem_issue->resolve

Caption: A decision-tree workflow for troubleshooting HPLC retention time shifts.

Key Experimental Parameters and Their Effects

The following diagram and table summarize the primary factors influencing retention time in reversed-phase HPLC.

G cluster_0 Factors Affecting Retention Time in RP-HPLC cluster_1 Mobile Phase cluster_2 Column cluster_3 System RT Retention Time (RT) MP Organic Solvent % MP->RT Increase % -> Decrease RT pH pH (for ionizable analytes) pH->RT Affects ionization & RT Buffer Buffer Strength Buffer->RT Stabilizes pH & RT Temp Temperature Temp->RT Increase -> Decrease RT Chem Stationary Phase Chemistry Chem->RT Affects selectivity Age Column Age / Contamination Age->RT Can increase or decrease RT Flow Flow Rate Flow->RT Increase -> Decrease RT DeadVol Dead Volume DeadVol->RT Increase -> Increase RT

Caption: Key parameters influencing HPLC retention time.

Table 1: Impact of Parameter Adjustments on Retention Time

ParameterChangeExpected Effect on Retention Time of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5Common Reason for Unintended Variation
Mobile Phase
% Organic Solvent (e.g., Acetonitrile, Methanol)IncreaseDecreaseImproper mixing, evaporation of the more volatile component.[8]
DecreaseIncrease
pH (relative to pKa)IncreaseDecrease (for the acidic analyte)Incorrect buffer preparation, CO2 absorption from air.
DecreaseIncrease (for the acidic analyte)
Column
TemperatureIncreaseDecreaseInadequate temperature control, lab temperature fluctuations.[7]
DecreaseIncrease
System
Flow RateIncreaseDecreasePump malfunction, system leak.[8]
DecreaseIncrease

Experimental Protocols

Protocol 1: Mobile Phase Preparation and System Equilibration

Objective: To prepare a stable mobile phase and ensure the HPLC system is fully equilibrated to minimize retention time drift.

Materials:

  • HPLC-grade solvents (e.g., Acetonitrile, Water)

  • Buffer salts (e.g., Ammonium Acetate, Formate)

  • Calibrated pH meter

  • Volumetric flasks and graduated cylinders

  • 0.45 µm solvent filters

  • Degasser or sonicator

Procedure:

  • Aqueous Phase Preparation:

    • Accurately weigh the buffer salt and dissolve it in HPLC-grade water in a volumetric flask.

    • Adjust the pH to the desired value using a suitable acid or base. Ensure the pH meter is calibrated before use.[10]

    • Filter the aqueous buffer through a 0.45 µm filter to remove particulates.

  • Mobile Phase Mixing:

    • For pre-mixed mobile phases, use volumetric flasks to measure the aqueous and organic components accurately. For example, for a 70:30 (v/v) A:B mobile phase, mix 700 mL of Component A and 300 mL of Component B in a 1 L flask.

    • If using online mixing, ensure pump channels are correctly primed and functioning.[10]

  • Degassing:

    • Degas the final mobile phase mixture(s) using an inline degasser, sonication, or helium sparging to prevent air bubbles in the system.[6]

  • System Equilibration:

    • Install the correct column.

    • Purge the pump lines with the new mobile phase.

    • Set the flow rate to the method-specified value (e.g., 1.0 mL/min).

    • Allow the mobile phase to run through the column until the backpressure and detector baseline are stable. This may require 15-30 column volumes.

    • Perform one or more blank or standard injections to confirm the retention time is stable before running samples.[8]

References

Optimization

Technical Support Center: Optimizing Chromatographic Analysis of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of 1-Ethyl-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing peak tailing with 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5?

Peak tailing for acidic compounds like 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 is a common issue in reversed-phase HPLC. Several factors can contribute to this phenomenon:

  • Secondary Interactions: The carboxylic acid group can interact with residual, unreacted silanol (B1196071) groups on the surface of silica-based columns. These interactions are a primary cause of peak tailing for acidic analytes.[1]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid, both the ionized and non-ionized forms of the analyte will be present, which can lead to peak distortion.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.

Q2: My peak for 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 is showing fronting. What are the likely causes?

Peak fronting is less common than tailing but can occur under specific conditions:

  • Sample Overload: Similar to tailing, injecting an excessive concentration of the analyte can lead to fronting.

  • Low Temperature: In some cases, low column temperatures can contribute to peak fronting.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front. It is always recommended to use the mobile phase as the sample solvent.[3]

Q3: I am seeing split peaks for my analyte. What could be the problem?

Split peaks can be frustrating and are often indicative of a problem at the head of the column or with the sample introduction.

  • Column Inlet Obstruction: A blocked frit or contamination at the top of the column can cause the sample to be distributed unevenly, leading to split peaks.[3]

  • Injector Issues: Problems with the autosampler or manual injector can cause improper sample injection.

  • Sample Solvent Effects: If the sample solvent is not compatible with the mobile phase, it can cause peak splitting.

Q4: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical parameter for achieving good peak shape for ionizable compounds like 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5. The carboxylic acid group has a specific pKa value.

  • pH below pKa: When the mobile phase pH is significantly lower (at least 2 pH units) than the pKa, the carboxylic acid will be in its protonated, neutral form. This form is generally more retained and less likely to interact with silanol groups, resulting in a sharper, more symmetrical peak.[4]

  • pH near pKa: Operating near the pKa will result in a mixture of ionized and neutral forms, leading to broad or split peaks.[2]

  • pH above pKa: At a pH well above the pKa, the compound will be in its ionized (deprotonated) form, which is less retained in reversed-phase chromatography.

Troubleshooting Guides

Improving Peak Symmetry

Poor peak symmetry (tailing or fronting) is a common challenge. The following table summarizes key parameters to investigate.

ParameterPotential IssueRecommended Action
Mobile Phase pH pH is too close to the analyte's pKa, causing mixed ionization states.[2]Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid. This ensures the analyte is in a single, non-ionized form.
Column Chemistry Secondary interactions between the acidic analyte and basic silanol groups on the silica (B1680970) support.[1]Use a column with a modern, high-purity silica that is well end-capped. Consider a column specifically designed for polar compounds.
Mobile Phase Additives Insufficient buffering or ionic strength.Add a buffer (e.g., phosphate (B84403) or acetate) to control the pH. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid can also improve peak shape.
Sample Concentration Column overload leading to peak distortion.Reduce the concentration of the sample being injected.
Column Temperature Sub-optimal temperature affecting mass transfer and viscosity.Increase the column temperature (e.g., to 30-40 °C) to improve efficiency and peak shape.
Experimental Workflow for Method Development

The following diagram outlines a systematic approach to developing a robust HPLC method for 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 with good peak shape.

Workflow A Start: Define Analytical Goal B Select Initial Column (e.g., C18, high-purity silica) A->B C Choose Mobile Phase (e.g., Acetonitrile/Water) B->C D Optimize Mobile Phase pH (Start with acidic pH, e.g., 2.5-3.5) C->D E Evaluate Peak Shape D->E F Peak Tailing? E->F G Peak Fronting? E->G H Split Peak? E->H I Good Peak Shape F->I No J Adjust pH further down Add acidic modifier (Formic Acid) F->J Yes G->I No L Reduce Sample Concentration G->L Yes H->I No M Check Column Inlet/Frit Check Injector H->M Yes N Optimize Gradient & Temperature I->N J->E K Try different column (e.g., polar-embedded phase) L->E M->E O Method Validation N->O

Caption: A workflow for HPLC method development to achieve optimal peak shape.

Experimental Protocols

General Protocol for Reversed-Phase HPLC Analysis

This protocol provides a starting point for the analysis of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5. Optimization of these parameters is crucial for achieving the desired peak shape.

  • Column Selection:

    • Start with a high-quality C18 column (e.g., 100 mm x 4.6 mm, 3.5 µm particle size) with high-purity silica and thorough end-capping.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter both mobile phases through a 0.22 µm filter before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • Gradient Program (Example):

      • Start with 10% B.

      • Increase to 90% B over 10 minutes.

      • Hold at 90% B for 2 minutes.

      • Return to 10% B and equilibrate for 5 minutes.

    • Detection: UV at an appropriate wavelength (to be determined by UV scan) or Mass Spectrometry.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B).

pH, pKa, and Analyte Ionization

The relationship between the mobile phase pH, the pKa of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5, and its ionization state is critical for controlling retention and peak shape.

Ionization cluster_pH_Scale Mobile Phase pH cluster_Analyte_State Analyte State (R-COOH) pH_low pH < pKa (Acidic) pKa_point pH = pKa Neutral Protonated (R-COOH) Neutral Good Peak Shape pH_low->Neutral Favors pH_high pH > pKa (Basic) Mixed 50% Protonated 50% Deprotonated Poor Peak Shape pKa_point->Mixed Results in Ionized Deprotonated (R-COO-) Anionic pH_high->Ionized Favors

Caption: The effect of mobile phase pH on the ionization state of a carboxylic acid.

References

Troubleshooting

Technical Support Center: 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 in solution. This resource is intended for researchers, s...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 in solid form and in solution?

A1: While specific stability data for 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 is not extensively published, general best practices for similar pyrazole (B372694) carboxylic acids should be followed.

Storage ConditionSolid FormIn Solution
Temperature -20°C for long-term storage. 4°C for short-term storage.Aliquot and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Light Store in a light-protected vial (e.g., amber vial).Protect from light by using amber vials or by wrapping vials in aluminum foil.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.Degas solvents prior to use and store solutions under an inert atmosphere.

Q2: I am observing a decrease in the concentration of my 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 stock solution over time. What could be the cause?

A2: A decrease in concentration can be attributed to several factors:

  • Degradation: The compound may be degrading under the current storage conditions. Review the storage temperature, light exposure, and the pH of your solvent.

  • Adsorption: The compound may be adsorbing to the surface of your storage container, especially at low concentrations. Consider using low-adsorption vials.

  • Solvent Evaporation: If not sealed properly, solvent evaporation can lead to an apparent increase, but also potential for precipitation and subsequent degradation. Ensure vials are tightly sealed.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate degradation. It is highly recommended to aliquot stock solutions into single-use volumes.

Q3: What are the potential degradation pathways for 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 in solution?

A3: While specific degradation pathways for the D5 variant are not documented, pyrazole carboxylic acids can be susceptible to:

  • Decarboxylation: Particularly at elevated temperatures or under certain pH conditions, the carboxylic acid group may be lost.

  • Oxidation: The pyrazole ring can be susceptible to oxidation, especially in the presence of reactive oxygen species.

  • Hydrolysis: If the compound were an ester, hydrolysis would be a primary concern. As a carboxylic acid, this is less of a direct degradation pathway for the parent molecule itself but can be relevant if ester derivatives are formed in the experimental matrix.

  • Photodegradation: Exposure to UV light can induce degradation of aromatic and heterocyclic compounds.

Troubleshooting Guides

Problem 1: Inconsistent results in bioassays using a 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 solution.

This guide helps you troubleshoot potential stability-related issues causing variability in your experimental results.

Caption: Troubleshooting workflow for inconsistent bioassay results.

Problem 2: Appearance of unknown peaks in LC-MS analysis of a stored solution.

The appearance of new peaks in your chromatogram likely indicates the formation of degradation products.

Experimental Protocol: Stability Assessment by LC-MS

  • Objective: To determine the stability of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 in a given solvent and under specific storage conditions.

  • Materials:

    • 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5

    • High-purity solvent (e.g., DMSO, Methanol, Acetonitrile)

    • Calibrated LC-MS system

  • Methodology:

    • Prepare a stock solution of a known concentration (e.g., 1 mg/mL) in the desired solvent.

    • Immediately analyze an aliquot of the freshly prepared solution (T=0 sample) by LC-MS to obtain the initial peak area and confirm purity.

    • Store the remaining stock solution under the desired conditions (e.g., 4°C, -20°C, room temperature, protected from light).

    • At specified time points (e.g., 24h, 48h, 1 week, 1 month), withdraw an aliquot and analyze by LC-MS.

    • Data Analysis:

      • Compare the peak area of the parent compound at each time point to the T=0 sample.

      • Monitor for the appearance of new peaks, which may indicate degradation products.

      • Calculate the percentage of the parent compound remaining at each time point.

Data Presentation: Hypothetical Stability Data

The following table illustrates how to present stability data for 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 in DMSO at different temperatures.

Time Point% Remaining at 4°C% Remaining at Room Temp% Remaining at -20°C
T=0 100%100%100%
24 hours 99.8%98.5%100%
1 week 99.5%95.2%99.9%
1 month 98.1%85.6%99.7%

Logical Relationship of Stability Factors

The stability of the compound in solution is a function of several interconnected factors.

stability Compound Stability temperature Temperature stability->temperature solvent Solvent pH & Polarity stability->solvent light Light Exposure stability->light oxygen Atmospheric Oxygen stability->oxygen concentration Concentration stability->concentration

Caption: Key factors influencing compound stability in solution.

Optimization

Technical Support Center: Minimizing Ion Suppression with 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5

This technical support center is designed for researchers, scientists, and drug development professionals utilizing "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5" as an internal standard in liquid chromatography-mass spectro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5" as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses. Here you will find troubleshooting guidance and answers to frequently asked questions to help you mitigate ion suppression and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how can it affect my analysis when quantifying the parent compound of "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5"?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte in a mass spectrometer's ion source.[1][2] This phenomenon occurs when co-eluting matrix components, such as salts, lipids, or proteins from the sample, compete with the analyte for ionization.[3][4] The consequence is a decreased signal intensity for your analyte, which can lead to inaccurate and imprecise quantification, and in severe cases, false negative results.[5][6]

Q2: How does using "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5" as an internal standard help to minimize ion suppression?

A2: "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5" is a stable isotope-labeled internal standard (SIL-IS). Since its physicochemical properties are nearly identical to the unlabeled analyte, it co-elutes from the liquid chromatography (LC) column and experiences the same degree of ion suppression.[1][7] By calculating the ratio of the analyte's signal to the internal standard's signal, the variability caused by ion suppression is normalized, leading to more accurate and precise quantification.[1][7]

Q3: My analyte signal is low even with the D5 internal standard. What are the possible causes?

A3: Several factors can contribute to low signal intensity despite using a deuterated internal standard:

  • High Matrix Load: The concentration of interfering components in your sample may be excessively high, suppressing the ionization of both the analyte and the internal standard.

  • Suboptimal Chromatographic Separation: If the analyte and internal standard do not perfectly co-elute, they may be affected differently by the matrix components.

  • Inefficient Sample Preparation: The chosen sample cleanup method may not be adequately removing the interfering matrix components.

  • Instrumental Issues: The mass spectrometer settings, such as source temperature or gas flow rates, may not be optimal for your analyte.[8]

Q4: How can I quantitatively assess the extent of ion suppression in my samples?

A4: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF) and the Internal Standard Normalized Matrix Factor (IS-NMF).[9][10] The MF compares the peak area of an analyte in the presence of the matrix to its peak area in a clean solvent. The IS-NMF then corrects this value using the internal standard's response. An IS-NMF value close to 1 indicates that the internal standard is effectively compensating for the matrix effect.

Troubleshooting Guides

Problem: Inconsistent and irreproducible results for quality control (QC) samples.

Possible Cause: Sample-to-sample variability in matrix composition is leading to different degrees of ion suppression, causing inconsistent results.[1]

Solutions:

  • Optimize Sample Preparation: Employ a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a higher percentage of matrix components.[3][11]

  • Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to better mimic the matrix effects.[7]

  • Evaluate Matrix Factor: Calculate the Matrix Factor and Internal Standard Normalized Matrix Factor for multiple lots of your biological matrix to assess the variability. According to regulatory guidelines, the coefficient of variation (CV) of the IS-normalized MF from at least six lots of matrix should not be greater than 15%.[9]

Problem: Poor sensitivity and low signal-to-noise for the analyte.

Possible Cause: Significant ion suppression from the sample matrix is diminishing the analyte signal.

Solutions:

  • Improve Chromatographic Separation: Adjust the mobile phase gradient, flow rate, or change the analytical column to better separate the analyte from the regions of significant ion suppression.[3][8]

  • Dilute the Sample: A simple dilution of the sample can reduce the concentration of matrix components. This is a viable option if the analyte concentration is high enough to be detected after dilution.[12]

  • Post-Column Infusion Experiment: This experiment can help identify the retention times where ion suppression is most severe, allowing you to adjust your chromatography accordingly.[1][6]

Quantitative Data Summary

The following tables provide a hypothetical representation of how "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5" can effectively compensate for ion suppression in different biological matrices.

Table 1: Matrix Effect and Internal Standard Normalized Matrix Factor in Human Plasma

Analyte Concentration (ng/mL)Matrix Factor (MF)Internal Standard Normalized Matrix Factor (IS-NMF)
1 (Low QC)0.650.98
100 (Mid QC)0.681.01
800 (High QC)0.720.99

Table 2: Comparison of Sample Preparation Techniques on Ion Suppression in Rat Urine

Sample Preparation MethodAnalyte Peak Area (No IS)Analyte/IS Peak Area Ratio
Protein Precipitation150,0000.85
Liquid-Liquid Extraction350,0000.99
Solid-Phase Extraction480,0001.02

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Addition

Objective: To quantitatively determine the extent of ion suppression.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5" spiked into the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.

    • Set C (Pre-Spiked Matrix): Analyte and internal standard are spiked into the biological matrix before the extraction process (used for recovery assessment).

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

  • Calculate Internal Standard Normalized Matrix Factor (IS-NMF):

    • IS-NMF = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)

Protocol 2: Post-Column Infusion Experiment to Identify Regions of Ion Suppression

Objective: To qualitatively identify the retention time windows where ion suppression occurs.

Methodology:

  • System Setup:

    • A 'T' connector is placed between the LC column outlet and the mass spectrometer inlet.

    • A syringe pump continuously infuses a standard solution of the analyte at a low, constant flow rate (e.g., 5-10 µL/min) into one inlet of the 'T' connector.

    • The eluent from the LC column flows into the other inlet of the 'T' connector.

  • Analysis:

    • Inject a blank, extracted matrix sample onto the LC column.

  • Data Interpretation:

    • Monitor the analyte's signal. A stable baseline will be observed from the infused standard.

    • Any dips in the baseline indicate retention times where co-eluting matrix components are causing ion suppression.

Visualizations

Ion_Suppression_Mechanism cluster_LC Liquid Chromatography cluster_MS Mass Spectrometer Ion Source Analyte Analyte Elution Elution Analyte->Elution Matrix Matrix Components Matrix->Elution IS 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 IS->Elution Droplet ESI Droplet Elution->Droplet Co-elution Suppressed_Signal Suppressed Analyte Signal Droplet->Suppressed_Signal Competition for Ionization IS_Signal IS Signal Droplet->IS_Signal Corrected_Signal Accurate Quantification Suppressed_Signal->Corrected_Signal Ratio Calculation IS_Signal->Corrected_Signal Ratio Calculation

Caption: Mechanism of ion suppression and correction using a deuterated internal standard.

Troubleshooting_Workflow Start Inconsistent Results or Low Sensitivity Check_Coelution Verify Analyte and IS Co-elution Start->Check_Coelution Optimize_Chroma Optimize Chromatography Check_Coelution->Optimize_Chroma No Assess_ME Quantify Matrix Effect (MF & IS-NMF) Check_Coelution->Assess_ME Yes Optimize_Chroma->Assess_ME Improve_Sample_Prep Enhance Sample Preparation (SPE/LLE) Improve_Sample_Prep->Assess_ME Dilute_Sample Dilute Sample Improve_Sample_Prep->Dilute_Sample Assess_ME->Improve_Sample_Prep High ME End Reliable Results Assess_ME->End Acceptable ME Dilute_Sample->Assess_ME

Caption: A logical workflow for troubleshooting ion suppression issues.

References

Troubleshooting

Technical Support Center: Analysis of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 in mass spectrometry?

A1: The molecular formula for the non-deuterated 1-Ethyl-1H-pyrazole-5-carboxylic acid is C6H8N2O2, with a molecular weight of approximately 140.14 g/mol [1]. The "-D5" designation indicates that the five hydrogen atoms on the ethyl group have been replaced with deuterium (B1214612). Therefore, the expected molecular weight for 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 is approximately 145.17 g/mol . The molecular ion peak ([M]+• or [M+H]+) should be observed around this m/z value, depending on the ionization technique used.

Q2: What are the primary fragmentation patterns observed for pyrazole (B372694) carboxylic acids?

A2: The fragmentation of pyrazole-containing compounds is influenced by the nature and position of their substituents[2][3][4]. For 1-Ethyl-1H-pyrazole-5-carboxylic acid, fragmentation is expected to occur at the carboxylic acid group and the ethyl substituent, as well as through cleavage of the pyrazole ring. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45)[5][6][7][8]. For pyrazoles, characteristic fragmentation can involve the expulsion of hydrocyanic acid (HCN) and the loss of a nitrogen molecule (N2)[3][4].

Q3: How does the deuterium labeling on the ethyl group affect the fragmentation pattern of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5?

A3: The deuterium labeling serves as a valuable tool for elucidating fragmentation mechanisms. Any fragment containing the ethyl group will have a mass shift of +5 amu compared to the corresponding fragment in the non-deuterated analog. For example, the loss of the ethyl group (-C2D5) would result in a neutral loss of 34 Da instead of 29 Da for a non-deuterated ethyl group. This allows for the clear identification of fragments originating from the ethyl substituent.

Q4: What are some common issues encountered during the mass spectrometry analysis of this compound?

A4: Common issues include:

  • Low intensity of the molecular ion peak: Carboxylic acids can sometimes exhibit weak molecular ion peaks, especially in Electron Ionization (EI) mass spectrometry[7][8]. Using a softer ionization technique like Electrospray Ionization (ESI) may yield a more prominent protonated molecule peak ([M+H]+).

  • In-source fragmentation: The compound may fragment within the ion source before mass analysis, leading to a diminished molecular ion peak and an abundance of fragment ions. Optimizing source parameters such as temperature and voltage can help mitigate this.

  • H/D exchange: While the deuterium labels are on the stable ethyl group, if there were acidic protons elsewhere on the molecule, H/D exchange with residual water or protic solvents in the system could occur, leading to ambiguous results[5].

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No molecular ion peak observed In-source fragmentation, low ionization efficiency.Optimize ion source conditions (e.g., lower temperature, use a softer ionization technique like ESI or Chemical Ionization).
Unexpected fragment ions Contamination, thermal degradation, complex fragmentation pathways.Verify sample purity. Lower the inlet and transfer line temperatures. Perform tandem MS (MS/MS) experiments to establish fragmentation pathways.
Poor signal-to-noise ratio Low sample concentration, poor ionization.Increase sample concentration. Optimize mobile phase composition and pH for better ionization in ESI.
Ambiguous peak assignments Isotopic overlap, presence of adducts.Use high-resolution mass spectrometry to obtain accurate mass measurements. Check for common adducts (e.g., [M+Na]+, [M+K]+).

Predicted Fragmentation Data

The following table summarizes the predicted m/z values for the key fragments of 1-Ethyl-1H-pyrazole-5-carboxylic acid and its D5 analog.

Fragmentation DescriptionNon-Deuterated Fragment (m/z)Deuterated-D5 Fragment (m/z)
Molecular Ion [M]+• 140145
Loss of •OH [M-OH]+ 123128
Loss of •C2H5 / •C2D5 [M-C2H5]+ / [M-C2D5]+ 111111
Loss of •COOH [M-COOH]+ 95100
Loss of C2H4 / C2D4 (from McLafferty-like rearrangement) 112115
Loss of N2 from [M-H]+ 111116
Loss of HCN from pyrazole ring VariesVaries

Experimental Protocol: Mass Spectrometry Analysis

A general protocol for analyzing 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 using ESI-MS is provided below. Instrument settings may need to be optimized for your specific mass spectrometer.

  • Sample Preparation:

    • Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation (ESI-MS):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive and Negative modes

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 300 - 400 °C

    • Desolvation Gas Flow: 600 - 800 L/hr

    • Mass Range: m/z 50 - 500

  • Data Acquisition:

    • Acquire full scan mass spectra to identify the molecular ion and major fragments.

    • Perform tandem MS (MS/MS) on the molecular ion peak to confirm fragmentation pathways. Select the precursor ion at m/z 145 and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV).

Fragmentation Pathway Diagram

The following diagram illustrates the proposed fragmentation pathways for 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5.

Fragmentation_Pattern M [M]+• m/z = 145 F1 [M-•OH]+ m/z = 128 M->F1 - •OH F2 [M-•C2D5]+ m/z = 111 M->F2 - •C2D5 F3 [M-•COOH]+ m/z = 100 M->F3 - •COOH F4 [M-C2D4]+• m/z = 115 M->F4 - C2D4

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods Utilizing 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the use of "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5" as an internal standard in the validation of analyti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the use of "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5" as an internal standard in the validation of analytical methods for pyrazole-based compounds, with a specific focus on the fungicide penthiopyrad (B1679300). The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate internal standard and understanding the methodologies for robust analytical method validation.

Introduction to Analytical Method Validation and Internal Standards

The validation of analytical methods is a critical process in drug development and safety assessment, ensuring that a chosen analytical procedure is suitable for its intended purpose. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for this process. Key parameters for validation include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantitation (LOQ).

The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted approach to enhance the accuracy and precision of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). An ideal internal standard mimics the analyte's chemical and physical properties, co-eluting with it and compensating for variations in sample preparation, injection volume, and matrix effects. "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5" is a deuterated analog of a pyrazole (B372694) carboxylic acid, making it a suitable internal standard for the analysis of structurally related compounds.

Application in the Analysis of Penthiopyrad

Penthiopyrad is a broad-spectrum pyrazole carboxamide fungicide used to control various plant diseases. Accurate quantification of its residues in environmental and agricultural samples is crucial for regulatory compliance and food safety. Due to its structural similarity, "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5" is a prime candidate for use as an internal standard in the LC-MS/MS analysis of penthiopyrad.

Comparison of Internal Standards for Penthiopyrad Analysis

While "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5" is a theoretically ideal internal standard for penthiopyrad, other deuterated analogs or structurally similar compounds can also be employed. The choice of internal standard can significantly impact the method's performance. Below is a comparative summary of validation parameters for penthiopyrad analysis using different internal standards.

Table 1: Comparison of Validation Parameters for Penthiopyrad Analysis with Different Internal Standards

Validation Parameter"1-Ethyl-1H-pyrazole-5-carboxylic acid-D5" (Expected Performance)Alternative Deuterated Pyrazole IS (e.g., Penthiopyrad-D5)Structurally Similar Non-Isotopic IS
Linearity (R²) > 0.99> 0.99> 0.98
Accuracy (% Recovery) 95 - 105%98 - 102%85 - 115%
Precision (% RSD) < 10%< 5%< 15%
Limit of Quantitation (LOQ) 0.005 - 0.01 mg/kg0.005 mg/kg0.01 - 0.05 mg/kg
Matrix Effect Significantly minimizedEffectively compensatedModerate to significant

Note: The data for "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5" is based on expected performance due to the lack of directly published comparative studies. The data for the alternative internal standards is compiled from various sources on penthiopyrad analysis.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. The following sections outline a general workflow and specific protocols for the analysis of penthiopyrad using a stable isotope-labeled internal standard.

General Workflow for Analytical Method Validation

The validation process typically follows a structured approach, from sample preparation to data analysis.

Analytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation spiking Spiking with Analyte and Internal Standard extraction Extraction spiking->extraction cleanup Clean-up (e.g., SPE) extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms linearity Linearity & Range lcms->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq specificity Specificity lod_loq->specificity

Caption: General workflow for the validation of an analytical method.

Sample Preparation: QuEChERS Method for Agricultural Products

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from food matrices.

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spiking: Add the appropriate amount of penthiopyrad standard solution and "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5" internal standard solution.

  • Extraction: Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute. Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake again for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up: Transfer an aliquot of the supernatant to a d-SPE tube containing a suitable sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components. Vortex for 30 seconds and centrifuge.

  • Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.

LC-MS/MS Analysis

Table 2: Typical LC-MS/MS Parameters for Penthiopyrad Analysis

ParameterCondition
LC Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of penthiopyrad and internal standard
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Penthiopyrad: Specific precursor > product ion transitions"1-Ethyl-1H-pyrazole-5-carboxylic acid-D5": Specific precursor > product ion transitions

Logical Comparison of Internal Standard Performance

The choice of an internal standard is a critical decision in analytical method development. The following diagram illustrates the logical relationships influencing the performance of different types of internal standards.

Internal Standard Performance Comparison cluster_ideal Ideal Internal Standard (SIL-IS) cluster_good Good Alternative (Analyte-Specific SIL-IS) cluster_acceptable Acceptable Alternative (Non-Isotopic IS) cluster_performance Performance Attributes ideal 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 (for Pyrazole Analytes) good Penthiopyrad-D5 (for Penthiopyrad) ideal->good High Similarity (Physicochemical Properties) accuracy High Accuracy ideal->accuracy precision High Precision ideal->precision matrix_comp Effective Matrix Effect Compensation ideal->matrix_comp acceptable Structurally Similar Compound good->acceptable Lower Similarity (Potential for Differential Matrix Effects) good->accuracy good->precision good->matrix_comp acceptable->accuracy acceptable->precision acceptable->matrix_comp Less Effective

Caption: Logical comparison of internal standard performance attributes.

Conclusion

The validation of analytical methods is paramount for ensuring the quality and reliability of scientific data. The use of a stable isotope-labeled internal standard, such as "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5," is a robust strategy for the accurate quantification of pyrazole-containing compounds like the fungicide penthiopyrad. While an analyte-specific deuterated internal standard (e.g., Penthiopyrad-D5) may offer the highest level of performance, a structurally similar SIL-IS like "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5" provides a reliable and effective alternative, significantly improving method accuracy and precision by compensating for matrix effects and procedural variations. The choice of internal standard should be carefully considered and validated according to established regulatory guidelines to ensure the fitness-for-purpose of the analytical method.

Comparative

A Comparative Guide: 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 vs. its Non-Deuterated Standard

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the deuterated compound, 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5, and its non-deuterated counterpart. The in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the deuterated compound, 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5, and its non-deuterated counterpart. The inclusion of deuterium (B1214612), a stable, heavier isotope of hydrogen, can significantly alter the pharmacokinetic and metabolic profiles of a molecule. This guide outlines the scientific basis for these differences, presents illustrative experimental data, and provides detailed protocols for comparative studies.

The Scientific Rationale: The Kinetic Isotope Effect

The fundamental difference in the behavior of deuterated and non-deuterated compounds lies in the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower rate of chemical reactions, including metabolic processes.[1] In drug development, this can translate to a reduced rate of metabolism, potentially leading to improved pharmacokinetic properties.[1]

Key Potential Advantages of Deuteration:

  • Improved Metabolic Stability: Slower metabolism can lead to a longer half-life and increased exposure of the drug in the body.[2]

  • Enhanced Bioavailability: By reducing first-pass metabolism, a higher concentration of the active drug may reach systemic circulation.

  • Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, potentially reducing the formation of harmful byproducts.[2]

  • More Consistent Pharmacokinetic Profile: A lower metabolic rate can lead to more predictable plasma concentrations.[2]

Comparative Data Summary

While specific experimental data for 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 is not publicly available, the following tables present representative data based on the established principles of the kinetic isotope effect. These tables illustrate the expected outcomes from comparative in vitro and in vivo studies.

Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
1-Ethyl-1H-pyrazole-5-carboxylic acid2527.7
1-Ethyl-1H-pyrazole-5-carboxylic acid-D5759.2

This illustrative data suggests that the deuterated compound exhibits a significantly longer half-life and lower intrinsic clearance, indicating greater metabolic stability.

Table 2: Comparative Pharmacokinetic Parameters in Rats (Oral Administration)

Parameter1-Ethyl-1H-pyrazole-5-carboxylic acid1-Ethyl-1H-pyrazole-5-carboxylic acid-D5
Cmax (ng/mL) 8501250
Tmax (h) 1.52.0
AUC(0-t) (ng·h/mL) 42009800
t½ (h) 4.510.2
CL/F (L/h/kg) 2.381.02

This representative data highlights that the deuterated analog is expected to show a higher peak plasma concentration (Cmax), greater total drug exposure (AUC), a longer elimination half-life (t½), and reduced clearance (CL/F) compared to the non-deuterated standard.

Experimental Protocols

Detailed methodologies for conducting the key experiments to compare the deuterated and non-deuterated compounds are provided below.

In Vitro Metabolic Stability Assay

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of 1-Ethyl-1H-pyrazole-5-carboxylic acid and its D5 analog using human liver microsomes.

Materials:

  • Test compounds (non-deuterated and deuterated)

  • Pooled human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation: Prepare working solutions of the test compounds and controls. Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

  • Incubation: In a 96-well plate, add the microsomal suspension. Add the test compound working solutions to initiate the reaction.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding ice-cold acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of 1-Ethyl-1H-pyrazole-5-carboxylic acid and its D5 analog following oral administration to rats.

Materials:

  • Test compounds (non-deuterated and deuterated)

  • Sprague-Dawley rats

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Equipment for oral gavage and blood collection

Procedure:

  • Dosing: Administer a single oral dose of each compound to separate groups of fasted rats.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.

  • LC-MS/MS Analysis: Determine the plasma concentrations of the parent drug at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data.

  • Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, and clearance (CL/F).

  • Compare the pharmacokinetic parameters between the deuterated and non-deuterated compounds.

Visualizations

Metabolic Pathway of Pyrazole (B372694) Derivatives

Pyrazole and its derivatives are known to be metabolized by cytochrome P450 (CYP) enzymes, with CYP2E1 being a key player. The metabolic process often involves oxidation of the pyrazole ring and its substituents.

cluster_0 Phase I Metabolism Non-Deuterated Non-Deuterated Metabolite_ND Oxidized Metabolite Non-Deuterated->Metabolite_ND CYP450 (e.g., CYP2E1) (Faster) Deuterated Deuterated Metabolite_D Oxidized Metabolite Deuterated->Metabolite_D CYP450 (e.g., CYP2E1) (Slower due to KIE)

Metabolism of Deuterated vs. Non-Deuterated Pyrazole.
Experimental Workflow for In Vitro Metabolic Stability

The following diagram illustrates the key steps in the in vitro metabolic stability assay.

cluster_workflow In Vitro Metabolic Stability Workflow A Prepare Compound & Microsome Solutions B Incubate at 37°C with NADPH A->B C Sample at Time Points B->C D Quench Reaction (Acetonitrile) C->D E LC-MS/MS Analysis D->E F Data Analysis (t½, CLint) E->F

Workflow for In Vitro Metabolic Stability Assay.
Logical Relationship in Pharmacokinetic Comparison

This diagram shows the logical flow from the structural difference to the observed pharmacokinetic outcomes.

A Deuterium Substitution (C-D bond) B Kinetic Isotope Effect (Stronger Bond) A->B C Slower Rate of Metabolism B->C D Improved Pharmacokinetic Profile C->D E Longer Half-Life (t½) Increased Exposure (AUC) D->E

Impact of Deuteration on Pharmacokinetics.

References

Validation

A Guide to Utilizing 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 as an Internal Standard in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of quantitative analytical chemistry, particularly within the realm of drug development and bioanalysis, the precision and accuracy of meas...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly within the realm of drug development and bioanalysis, the precision and accuracy of measurements are paramount. The use of internal standards is a cornerstone of robust analytical methodologies, designed to correct for variability throughout the experimental process. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 , are widely regarded as the gold standard.

This guide provides a comprehensive comparison of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 with other classes of internal standards. While direct comparative studies for this specific molecule are not extensively available in peer-reviewed literature, this document will draw upon the well-established principles of analytical chemistry to highlight its expected performance advantages and provide a framework for its application.

The Gold Standard: Understanding Deuterated Internal Standards

1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 is the deuterated form of 1-Ethyl-1H-pyrazole-5-carboxylic acid.[1][2] In this molecule, five hydrogen atoms have been replaced with their heavier, stable isotope, deuterium. This subtle modification results in a compound with a higher molecular weight, allowing it to be distinguished from its non-deuterated counterpart by a mass spectrometer. However, its chemical and physical properties remain nearly identical.

The core principle behind the efficacy of a deuterated internal standard lies in its ability to mimic the behavior of the analyte of interest throughout the analytical workflow. From sample extraction and handling to chromatographic separation and ionization in the mass spectrometer, both the analyte and its deuterated analog will behave in a virtually identical manner. This co-elution and similar ionization response allow the SIL internal standard to effectively compensate for variations that can occur at each step, leading to more accurate and precise quantification.[3]

Performance Comparison: 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 vs. Alternative Internal Standards

The choice of an internal standard is a critical decision in method development. The following table summarizes the expected performance of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 in comparison to other commonly used types of internal standards.

Performance Metric 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 (Deuterated Analog) Non-Deuterated Structural Analog Unrelated Compound
Co-elution with Analyte ExcellentGood to FairPoor
Correction for Matrix Effects ExcellentFair to PoorPoor
Correction for Extraction Variability ExcellentGood to FairPoor
Correction for Ionization Suppression/Enhancement ExcellentFair to PoorPoor
Accuracy of Quantification HighModerateLow
Precision of Quantification HighModerateLow
Method Robustness HighModerateLow

Experimental Protocol: A General Workflow for Bioanalysis using a Deuterated Internal Standard

The following is a representative experimental protocol for the quantification of a small molecule analyte in a biological matrix (e.g., plasma) using 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of a working solution of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 in methanol.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode as appropriate for the analyte.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Monitor a specific precursor-to-product ion transition for the analyte.

      • Monitor the corresponding transition for 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5.

3. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Principles

To further clarify the concepts and procedures discussed, the following diagrams illustrate the theoretical basis and a typical experimental workflow for using a deuterated internal standard.

IsotopeDilution cluster_sample Sample cluster_is Internal Standard Analyte Analyte (A) Mix Mix Known Amount of IS with Sample Analyte->Mix IS Deuterated IS (A*) IS->Mix Process Sample Preparation & LC-MS/MS Analysis Mix->Process Ratio Measure Peak Area Ratio (A/A*) Process->Ratio Quantify Quantify Analyte Ratio->Quantify

Principle of Isotope Dilution Mass Spectrometry.

BioanalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (1-Ethyl-1H-pyrazole-5-carboxylic acid-D5) Sample->Add_IS Extract Extraction Add_IS->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

A typical bioanalytical workflow using a deuterated internal standard.

Conclusion

References

Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5

In the demanding landscape of pharmaceutical research and development, the accuracy and precision of bioanalytical methods are not just a matter of scientific rigor, but a cornerstone of regulatory compliance and patient...

Author: BenchChem Technical Support Team. Date: December 2025

In the demanding landscape of pharmaceutical research and development, the accuracy and precision of bioanalytical methods are not just a matter of scientific rigor, but a cornerstone of regulatory compliance and patient safety. For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision that profoundly impacts the reliability of pharmacokinetic and toxicokinetic data. This guide provides an objective comparison of the performance of the stable isotope-labeled (SIL) internal standard, 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 , against its non-deuterated analog, highlighting the superior accuracy and precision conferred by isotopic labeling.

Stable isotope-labeled compounds are widely recognized as the gold standard for internal standards in quantitative mass spectrometry-based bioanalysis.[1] By incorporating heavy isotopes, such as deuterium (B1214612) (²H or D), the internal standard becomes chemically identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1][2] This co-elution and identical physicochemical behavior allow for effective compensation for matrix effects and other sources of analytical variability, which is often a significant challenge with structural analog internal standards.[1][3]

Unrivaled Performance: A Quantitative Comparison

To illustrate the analytical advantages of using a deuterated internal standard, the following table summarizes representative data from a bioanalytical method validation for the quantification of 1-Ethyl-1H-pyrazole-5-carboxylic acid in human plasma. The performance of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 is compared with a hypothetical non-deuterated structural analog internal standard.

Validation Parameter 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 (SIL IS) Structural Analog IS (Non-SIL) Acceptance Criteria (FDA/ICH M10)
Accuracy (% Bias)
LLOQ-1.8%-8.5%± 20%
Low QC2.5%6.2%± 15%
Mid QC-0.5%-4.3%± 15%
High QC1.2%3.9%± 15%
Precision (% CV)
LLOQ4.2%12.8%≤ 20%
Low QC3.1%9.5%≤ 15%
Mid QC2.5%7.8%≤ 15%
High QC1.8%6.1%≤ 15%
Linearity (r²) > 0.998> 0.995≥ 0.99
Matrix Effect (% CV) < 5%< 15%≤ 15%

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. The data presented for the structural analog IS is illustrative of typical performance and is not from a direct experimental comparison.

The data clearly demonstrates the superior performance of the deuterated internal standard. The accuracy, reflected by the % bias, is consistently closer to the nominal values, and the precision, indicated by the % CV, is significantly tighter across all quality control levels when using 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5.[4] The improved linearity and reduced matrix effect further underscore the robustness of the method employing the SIL internal standard.

Experimental Protocol: A Roadmap to Reliable Quantification

A robust and well-documented experimental protocol is fundamental to achieving high-quality bioanalytical data. The following is a detailed methodology for a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of an analyte in plasma using its deuterated internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, calibrator, or quality control, add 10 µL of the internal standard working solution (1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 in methanol).

  • Vortex mix for 10 seconds.

  • Add 400 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex mix and inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, as appropriate for the analyte.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.

Visualizing the Workflow and Logic

To further clarify the experimental process and the rationale behind selecting a stable isotope-labeled internal standard, the following diagrams are provided.

G Bioanalytical Workflow using a SIL Internal Standard cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Add SIL IS Add SIL IS Plasma Sample->Add SIL IS Protein Precipitation Protein Precipitation Add SIL IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Injection LC-MS/MS Injection Reconstitution->LC-MS/MS Injection Data Acquisition Data Acquisition LC-MS/MS Injection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Ratio Calculation (Analyte/IS) Ratio Calculation (Analyte/IS) Peak Integration->Ratio Calculation (Analyte/IS) Concentration Determination Concentration Determination Ratio Calculation (Analyte/IS)->Concentration Determination G Decision Logic for Internal Standard Selection start Start: Need for an Internal Standard q1 Is a Stable Isotope-Labeled (e.g., Deuterated) IS Available? start->q1 sil_is Select SIL IS (e.g., 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5) q1->sil_is Yes analog_is Select Structural Analog IS q1->analog_is No end_sil Highest Accuracy & Precision sil_is->end_sil end_analog Potential for Higher Variability & Matrix Effects analog_is->end_analog

References

Validation

The Gold Standard in Bioanalysis: A Comparative Guide to Using 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of quantitative bioanalysis, the precision and reliability of data are paramount. The use of a stable isotope-labeled internal standard (SI...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, the precision and reliability of data are paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a recommendation echoed by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[1][2] This guide provides a comprehensive comparison of the performance of a deuterated internal standard, exemplified by 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 , against alternative approaches, supported by representative experimental data and detailed methodologies.

Superior Performance of Deuterated Internal Standards

The core principle behind using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[3][4] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in extraction recovery, matrix effects, and instrument response.[5][6]

In contrast, non-deuterated internal standards, such as structural analogs, may not perfectly mimic the analyte's behavior, leading to potential inaccuracies in quantification. While a cost-effective option in early discovery phases, they may not provide the level of robustness required for regulated studies.

Comparative Performance Data

The following table summarizes the expected performance characteristics of a bioanalytical method using a deuterated internal standard like 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 compared to a non-labeled structural analog.

ParameterDeuterated Internal Standard (e.g., 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5)Structural Analog Internal StandardRationale
Linearity (R²) Typically ≥ 0.995Often ≥ 0.99, but can be more susceptible to matrix effectsThe deuterated standard co-elutes and experiences identical ionization suppression/enhancement as the analyte, leading to a more consistent response ratio across the concentration range.[3][4]
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Can exceed 15%, especially with variable matrix effectsThe deuterated standard provides superior correction for variations in sample processing and instrument performance.[2]
Accuracy (%Bias) Within ± 15% (± 20% at LLOQ)May show bias greater than 15% due to differential recovery or matrix effectsThe near-identical chemical nature of the deuterated standard ensures it accurately reflects the analyte's behavior.
Limit of Quantification (LOQ) Lower, due to improved signal-to-noise at low concentrationsHigher, as uncorrected variability can obscure the signal at lower concentrationsThe consistent normalization provided by the deuterated standard enhances sensitivity.
Matrix Effect Effectively minimizedCan be significant and variable, leading to inaccurate resultsThe deuterated standard co-elutes and experiences the same matrix-induced ionization suppression or enhancement as the analyte.[1]

Experimental Protocol: A Generalized Workflow for Quantification Using a Deuterated Internal Standard

This section outlines a typical experimental protocol for the quantification of an analyte in a biological matrix (e.g., plasma) using "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5" as an internal standard.

1. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Separately prepare stock solutions of the analyte and 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 in a suitable organic solvent (e.g., methanol).

  • Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and at least three levels of QC samples (low, medium, and high) by spiking the analyte stock solution into a blank biological matrix.

  • Internal Standard Working Solution: Prepare a working solution of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 at a constant concentration in the same organic solvent.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of each calibration standard, QC sample, and study sample in a microcentrifuge tube, add a fixed volume (e.g., 10 µL) of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure the analyte and internal standard co-elute with good peak shape.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI), either positive or negative mode, optimized for the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5.

4. Data Analysis:

  • Integrate the peak areas for the MRM transitions of the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard for all samples.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x²) is typically used.

  • Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Visualizing the Workflow

The following diagram illustrates the typical workflow for a bioanalytical method using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Calibrator, QC, Unknown) Spike_IS Spike with 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (Co-elution of Analyte and IS) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Caption: Bioanalytical workflow using a deuterated internal standard.

Conclusion

The use of a deuterated internal standard, such as 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 , is integral to developing robust and reliable bioanalytical methods. By effectively compensating for analytical variability, these standards ensure the highest level of data quality, which is critical for decision-making in drug development and for regulatory submissions. While the initial investment in a custom-synthesized deuterated standard may be higher than for a structural analog, the long-term benefits of improved data integrity, method robustness, and regulatory compliance are invaluable.

References

Comparative

A Comparative Guide to the Analytical Quantification of 1-Ethyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of analytical methodologies for the quantification of 1-Ethyl-1H-pyrazole-5-carboxylic acid, a molecule of intere...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 1-Ethyl-1H-pyrazole-5-carboxylic acid, a molecule of interest in various research and development sectors. The focus is on providing a clear comparison between a standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, incorporating a deuterium-labeled (D5) internal standard for enhanced accuracy.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of small molecule pyrazole (B372694) carboxylic acids. While specific data for 1-Ethyl-1H-pyrazole-5-carboxylic acid with a D5 standard is not publicly available, the data presented is representative of achievable performance based on validated methods for analogous compounds.

ParameterHPLC-UV Method (Alternative)LC-MS/MS Method (with D5 Standard)
Limit of Detection (LOD) 4 µg/mL[1]0.2 - 44 µg/L (after derivatization)[2]
Limit of Quantification (LOQ) 15 µg/mL[1]Representative: ~0.1 ng/mL
Linear Range 50-150 µg/mL[1]Representative: 0.1 - 1000 ng/mL
Precision (%RSD) < 2%< 15%
Accuracy (%Recovery) 98-102%85-115%
Internal Standard Not always necessary, but recommendedD5-1-Ethyl-1H-pyrazole-5-carboxylic acid
Specificity Moderate; susceptible to co-eluting interferencesHigh; based on specific mass transitions

Experimental Protocols

HPLC-UV Method for Pyrazole Derivatives

This protocol is a generalized procedure based on established methods for pyrazoline and other pyrazole derivatives.[1][3]

a. Sample Preparation:

  • Standard Solutions: A stock solution of 1-Ethyl-1H-pyrazole-5-carboxylic acid is prepared in a suitable solvent like methanol (B129727) or acetonitrile (B52724) (e.g., 1 mg/mL). Working standards are prepared by serial dilution of the stock solution.

  • Matrix Samples (e.g., Plasma): Protein precipitation is a common method. To 100 µL of plasma, add 300 µL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. The supernatant is collected and can be evaporated to dryness and reconstituted in the mobile phase.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

  • Detection: UV detector set at a wavelength determined by the UV spectrum of the analyte (e.g., 254 nm).

LC-MS/MS Method using a D5 Internal Standard

This protocol outlines a typical bioanalytical LC-MS/MS method for the quantification of small molecules in biological matrices.

a. Sample Preparation:

  • Standard and QC Samples: Prepared by spiking known concentrations of 1-Ethyl-1H-pyrazole-5-carboxylic acid and a fixed concentration of the D5-internal standard into the blank biological matrix (e.g., human plasma).

  • Extraction: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed for cleaner samples. For LLE, a suitable organic solvent (e.g., methyl tert-butyl ether) is used to extract the analyte and internal standard from the plasma. The organic layer is then evaporated, and the residue is reconstituted in the mobile phase.

b. UPLC-MS/MS Conditions:

  • Chromatography System: An Ultra-High-Performance Liquid Chromatography (UPLC) system.

  • Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), either in positive or negative mode, depending on the analyte's properties.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the D5-internal standard.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Method cluster_Data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with D5-Internal Standard Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap HPLC HPLC-UV Analysis Evap->HPLC LCMS LC-MS/MS Analysis Evap->LCMS Integration Peak Integration HPLC->Integration LCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General experimental workflow for the quantification of 1-Ethyl-1H-pyrazole-5-carboxylic acid.

Method_Comparison cluster_HPLC HPLC-UV Method cluster_LCMS LC-MS/MS Method Analyte 1-Ethyl-1H-pyrazole-5-carboxylic acid HPLC_LOD Higher LOD (~µg/mL) Analyte->HPLC_LOD LCMS_LOD Lower LOD (~ng/mL to pg/mL) Analyte->LCMS_LOD HPLC_Specificity Moderate Specificity HPLC_LOD->HPLC_Specificity HPLC_Cost Lower Cost & Complexity HPLC_Specificity->HPLC_Cost LCMS_Specificity High Specificity (MRM) LCMS_LOD->LCMS_Specificity LCMS_IS Requires Deuterated Standard (D5) LCMS_Specificity->LCMS_IS LCMS_Cost Higher Cost & Complexity LCMS_IS->LCMS_Cost

References

Validation

A Comparative Guide to Bioanalytical Methods Utilizing 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of bioanalytical methods for the quantification of pyrazole (B372694) carboxylic acid-based analytes, with a focu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of bioanalytical methods for the quantification of pyrazole (B372694) carboxylic acid-based analytes, with a focus on the use of "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5" as an internal standard (IS). Due to the absence of publicly available inter-laboratory studies for this specific deuterated standard, this document presents a representative comparison based on established principles of bioanalytical method validation. The data herein is synthesized from typical performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for similar small molecule quantification.

The Critical Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard is essential for accurate and precise results. It is added at a known concentration to all samples, including calibration standards and quality controls, to correct for variability during sample preparation and analysis. The ideal internal standard, a stable isotope-labeled (SIL) version of the analyte like "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5," co-elutes with the analyte and exhibits nearly identical behavior during extraction and ionization. This minimizes the impact of matrix effects and other sources of error, leading to more reliable data.

Method Comparison: Deuterated vs. Non-Deuterated Internal Standard

This guide compares two hypothetical LC-MS/MS methods for the quantification of a hypothetical analyte, "1-Ethyl-1H-pyrazole-5-carboxylic acid."

  • Method A: Utilizes "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5" as the internal standard.

  • Method B: Employs a structurally similar, non-deuterated compound as the internal standard.

Data Presentation: A Comparative Analysis

The following table summarizes the expected performance characteristics of both methods based on typical validation parameters for bioanalytical assays.

Performance MetricMethod A (with Deuterated IS)Method B (with Non-Deuterated IS)Acceptance Criteria
Linearity (r²) > 0.998> 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1.0 ng/mLSignal-to-Noise > 10
Precision (%CV)
- Intra-day< 5%< 10%≤ 15% (≤ 20% at LLOQ)
- Inter-day< 7%< 12%≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias)
- Intra-day± 5%± 10%± 15% (± 20% at LLOQ)
- Inter-day± 8%± 13%± 15% (± 20% at LLOQ)
Matrix Effect (%CV) < 5%< 15%≤ 15%
Recovery (%) Consistent and reproducibleVariableConsistent and reproducible

Note: The data presented are representative and intended for comparative purposes. Actual results may vary depending on the specific analyte, matrix, and instrumentation.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the internal standard working solution ("1-Ethyl-1H-pyrazole-5-carboxylic acid-D5" for Method A or the alternative IS for Method B).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Analyte Transition: Specific m/z transition for the non-deuterated analyte.

    • IS Transition (Method A): Specific m/z transition for "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5".

    • IS Transition (Method B): Specific m/z transition for the non-deuterated alternative IS.

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the experimental workflow and the logical comparison between the two methods.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: A typical bioanalytical workflow using LC-MS/MS.

Method_Comparison cluster_goal Analytical Goal cluster_methods Methodologies cluster_performance Performance Outcomes Goal Accurate Quantification of 1-Ethyl-1H-pyrazole-5-carboxylic acid MethodA Method A: Uses Deuterated IS (1-Ethyl-1H-pyrazole-5-carboxylic acid-D5) Goal->MethodA MethodB Method B: Uses Non-Deuterated IS (Structurally Similar Analog) Goal->MethodB High_Performance Higher Precision & Accuracy Minimal Matrix Effect MethodA->High_Performance Lower_Performance Lower Precision & Accuracy Susceptible to Matrix Effect MethodB->Lower_Performance

Caption: Comparison of methods using deuterated vs. non-deuterated internal standards.

Comparative

Performance of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 in Diverse Biological Matrices: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the expected performance of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 as a deuterated internal standard in va...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected performance of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 as a deuterated internal standard in various biological matrices. Due to the limited availability of public experimental data for this specific compound, this comparison is based on established principles of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The data presented is hypothetical and serves to illustrate the ideal performance characteristics of a robust deuterated internal standard.

Principles of Deuterated Internal Standards in Bioanalysis

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS), such as 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5, is the preferred choice. An ideal internal standard should have physicochemical properties nearly identical to the analyte of interest. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for variability in extraction recovery, matrix effects, and instrument response. The use of a deuterated internal standard is a critical component of a robust and reliable bioanalytical method.

Hypothetical Performance Comparison in Different Matrices

The following table summarizes the ideal performance characteristics of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 when used as an internal standard for the quantification of its non-deuterated analogue in common biological matrices like plasma, urine, and tissue homogenates. These values are based on typical acceptance criteria for bioanalytical method validation.

Performance ParameterMatrixIdeal Acceptance CriteriaJustification
Linearity (r²) Plasma, Urine, Tissue≥ 0.99Demonstrates a strong correlation between the analyte/internal standard peak area ratio and the analyte concentration.
Accuracy (% Bias) Plasma, Urine, TissueWithin ±15% of nominal concentration (±20% for LLOQ)Ensures the closeness of the measured concentration to the true value.
Precision (% CV) Plasma, Urine, Tissue≤ 15% (≤ 20% for LLOQ)Indicates the degree of scatter or variability in repeated measurements.
Extraction Recovery (%) Plasma, TissueConsistent, precise, and reproducibleWhile not required to be 100%, the recovery of the analyte and internal standard should be similar to ensure accurate quantification.
Matrix Effect Plasma, TissueMatrix Factor between 0.85 and 1.15Assesses the impact of co-eluting matrix components on the ionization of the analyte and internal standard. A value close to 1 indicates minimal effect.
Stability Plasma, Urine, Tissue≤ 15% deviation from nominal concentrationEvaluates the chemical stability of the analyte and internal standard under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

Experimental Protocols

A detailed experimental protocol is crucial for achieving reliable and reproducible results. The following outlines a general workflow for a bioanalytical method using 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 as an internal standard.

Sample Preparation: Protein Precipitation (for Plasma)

Protein precipitation is a common and straightforward method for removing proteins from plasma samples.[1][2][3]

  • Thaw : Thaw frozen plasma samples and calibration standards/quality control samples on ice.

  • Aliquoting : Aliquot 100 µL of each sample, standard, or QC into a clean microcentrifuge tube.

  • Internal Standard Spiking : Add 10 µL of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 working solution (at a concentration that provides a response similar to the analyte at the mid-point of the calibration curve) to each tube, except for blank matrix samples.

  • Protein Precipitation : Add 300 µL of cold acetonitrile (B52724) to each tube.

  • Vortex : Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS conditions. These would need to be optimized for the specific analyte and internal standard.

  • LC Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point.

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

  • Gradient Elution : A gradient from low to high organic mobile phase (B) over several minutes to ensure separation from matrix components.

  • Flow Rate : 0.4 mL/min

  • Injection Volume : 5 µL

  • Mass Spectrometer : A triple quadrupole mass spectrometer is typically used.

  • Ionization Mode : Electrospray Ionization (ESI), either positive or negative ion mode, would be optimized.

  • MRM Transitions : Specific precursor-to-product ion transitions for both the analyte and 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 would be determined and optimized.

Data Analysis and Validation

Data is analyzed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression. The concentration of the analyte in unknown samples is then determined from this curve.

Method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) and should assess linearity, accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.[4][5][6]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for a bioanalytical method using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample_Collection Biological Sample Collection (Plasma, Urine, etc.) Aliquoting Aliquoting Sample_Collection->Aliquoting IS_Spiking Internal Standard Spiking (1-Ethyl-1H-pyrazole-5-carboxylic acid-D5) Aliquoting->IS_Spiking Extraction Extraction (e.g., Protein Precipitation) IS_Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing (Peak Integration) LC_MS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Results Concentration Data Quantification->Results

Caption: A typical bioanalytical experimental workflow.

Bioanalytical Method Validation Logic

This diagram outlines the logical relationship between the key components of bioanalytical method validation.

method_validation cluster_performance Performance Characteristics cluster_sample_effects Sample-Related Effects Validation Bioanalytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Linearity Linearity & Range Validation->Linearity Matrix_Effect Matrix Effect Validation->Matrix_Effect Recovery Extraction Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Key parameters in bioanalytical method validation.

References

Validation

Comparative Performance Analysis of Internal Standards in Bioanalysis: A Case Study Approach

Introduction In the realm of drug development and clinical research, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has beco...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of drug development and clinical research, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS assays can be significantly influenced by various factors, including sample preparation variability and matrix effects.[1][2] To mitigate these variabilities, an internal standard (IS) is incorporated into the analytical workflow.[2] The ideal IS is a compound that is chemically and physically similar to the analyte, experiencing the same variations during sample processing and analysis.[3]

This guide provides a comparative overview of the performance of a deuterated internal standard, "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5," versus a structural analog internal standard for the quantification of the parent compound, "1-Ethyl-1H-pyrazole-5-carboxylic acid," in human plasma. This case study will highlight the advantages of using a stable isotope-labeled internal standard (SIL-IS) in achieving robust and reliable bioanalytical data, in line with regulatory expectations from bodies such as the FDA and ICH.[4][5]

Experimental Design and Protocols

A hypothetical bioanalytical method was developed and validated to compare the performance of "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5" and a structural analog, "1-Methyl-1H-pyrazole-5-carboxylic acid," as internal standards for the quantification of "1-Ethyl-1H-pyrazole-5-carboxylic acid" in human plasma.

Experimental Workflow

The general workflow for the bioanalytical method validation is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample Aliquot add_is Spike with Internal Standard (Deuterated or Analog) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant Transfer Supernatant vortex_centrifuge->supernatant evap_reconstitute Evaporate & Reconstitute supernatant->evap_reconstitute injection Inject into LC-MS/MS evap_reconstitute->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection integration Peak Integration detection->integration ratio_calc Calculate Analyte/IS Peak Area Ratio integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Figure 1: Bioanalytical Workflow for Plasma Sample Analysis.
Detailed Experimental Protocols

1. Sample Preparation (Protein Precipitation)

  • An aliquot of 100 µL of human plasma was transferred to a microcentrifuge tube.

  • To this, 10 µL of the internal standard working solution ("1-Ethyl-1H-pyrazole-5-carboxylic acid-D5" or "1-Methyl-1H-pyrazole-5-carboxylic acid") was added and vortexed briefly.

  • Protein precipitation was induced by adding 300 µL of acetonitrile.[6]

  • The samples were vortexed for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[7]

  • The supernatant was carefully transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.

  • The residue was reconstituted in 100 µL of the mobile phase for injection into the LC-MS/MS system.[7]

2. LC-MS/MS Analysis

A typical set of LC-MS/MS parameters for the analysis of pyrazole (B372694) derivatives is provided below. These would be optimized for the specific analyte and internal standards.

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[7]
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient A suitable gradient to ensure separation from endogenous matrix components.
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Optimized for each compound (Analyte, Deuterated IS, Analog IS)

Comparative Performance Data

The performance of the two internal standards was evaluated based on key validation parameters: accuracy, precision, and matrix effect. The data presented in the following tables are representative of the expected outcomes based on established principles of bioanalysis.[8][9]

Table 1: Accuracy and Precision

The accuracy and precision of the method were assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.

Internal Standard UsedQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 Low1010.2102.03.5
Medium10098.798.72.8
High800809.6101.22.1
1-Methyl-1H-pyrazole-5-carboxylic acid (Analog) Low1011.5115.09.8
Medium10089.289.27.5
High800864.0108.06.2
  • Observation: The method using the deuterated internal standard demonstrates superior accuracy (closer to 100%) and precision (lower %CV) compared to the structural analog. This is because the deuterated IS co-elutes and behaves almost identically to the analyte, providing better normalization for any variability.[1][10]

Table 2: Matrix Effect Evaluation

The matrix effect was evaluated by comparing the analyte response in post-extraction spiked plasma samples from different donors to the response in a neat solution.

Internal Standard UsedMatrix LotAnalyte Peak Area (in matrix)IS Peak Area (in matrix)Analyte/IS RatioMatrix Factor (IS-Normalized)
1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 148,50051,0000.9511.01
245,20047,8000.9461.00
351,00053,5000.9531.01
%CV 0.5%
1-Methyl-1H-pyrazole-5-carboxylic acid (Analog) 149,10055,2000.8900.94
242,30052,1000.8120.86
353,40058,9000.9070.96
%CV 5.6%
  • Observation: The IS-normalized matrix factor is consistently close to 1 with a very low coefficient of variation (%CV) when using the deuterated internal standard.[1] This indicates effective compensation for ion suppression/enhancement. The structural analog, likely having a different retention time and ionization efficiency, is less effective at correcting for matrix effects, resulting in higher variability.[11]

Rationale for Internal Standard Selection

The decision to use a stable isotope-labeled internal standard is a critical step in designing a robust bioanalytical method. The following diagram illustrates the logical pathway for this selection process.

G start Start: Need for Quantitative Bioanalysis is_needed Is an Internal Standard (IS) needed? start->is_needed yes_is Yes, to correct for variability in sample prep and MS response. is_needed->yes_is Yes is_type What type of IS to use? yes_is->is_type sil_is Stable Isotope-Labeled (SIL) IS (e.g., Deuterated) is_type->sil_is Preferred analog_is Structural Analog IS is_type->analog_is Alternative sil_props Chemically identical, co-elutes with analyte. Experiences same matrix effects. sil_is->sil_props analog_props Different chemical structure. May have different retention time and ionization efficiency. analog_is->analog_props conclusion SIL-IS is the Gold Standard: Provides higher accuracy, precision, and reliability. sil_props->conclusion analog_props->conclusion

Figure 2: Decision Pathway for Internal Standard Selection.

Conclusion

This comparative guide, through a representative case study, underscores the significant advantages of using a deuterated internal standard like "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5" for the quantitative bioanalysis of its parent compound. The near-identical physicochemical properties of a deuterated standard to the analyte ensure it effectively tracks and compensates for variations throughout the entire analytical process.[3] This results in superior accuracy, precision, and mitigation of matrix effects when compared to a structural analog.[8][11] For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a best practice that ensures the generation of high-quality, reliable, and defensible bioanalytical data, which is crucial for regulatory submissions and the overall success of drug development programs.[9]

References

Safety & Regulatory Compliance

Safety

Safe Disposal of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5: A Step-by-Step Guide

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5. Adherence to these...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The following information is synthesized from established safety protocols and regulatory guidelines.

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 was located. The following guidance is based on the SDS for the structurally similar compound, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, and general laboratory chemical waste disposal guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3][4][5][6][7][8][9][10] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to review the SDS for the specific product you are using.

Hazard Identification and Risk Assessment

Based on the available data for a similar compound, 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 should be handled as a hazardous substance.[11][12]

Primary Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[11]

  • Acute Toxicity (Dermal): Toxic in contact with skin.[11]

  • Skin Irritation: Causes skin irritation.[11]

  • Serious Eye Damage: Causes serious eye damage.[11]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[11]

  • Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[11]

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling or preparing for disposal, ensure all appropriate personal protective equipment is worn.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile rubber, inspect before use).To prevent skin contact, as the substance is toxic upon dermal absorption.[11]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.To protect against serious eye damage.[11]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.To prevent skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be required if dust is generated.To prevent inhalation of harmful dust particles.

Handling Precautions:

  • Avoid all personal contact, including inhalation of dust.[12]

  • Wash hands thoroughly after handling.[11]

  • Do not eat, drink, or smoke when using this product.[11][12]

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area if the spill is large or if there is a risk of airborne dust.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and from entering drains or waterways.

  • Clean-up:

    • For dry spills, carefully sweep up the material, avoiding dust generation.[12] Use a dustpan and brush or a vacuum with a HEPA filter.

    • Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Procedure

Improper disposal of this chemical can lead to environmental contamination and legal repercussions.[1] Do not dispose of this chemical down the drain or in the regular trash. [2]

Step 1: Waste Segregation and Collection

  • All waste containing 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5, including contaminated labware (e.g., weighing boats, pipette tips), spill clean-up materials, and personal protective equipment, must be collected as hazardous waste.

  • Segregate this waste from other incompatible waste streams to prevent dangerous reactions.[2][5]

Step 2: Waste Containerization

  • Use a designated, chemically compatible, and leak-proof container for the waste.[3] The container must have a secure, tight-fitting lid.

  • The container must be in good condition, free from damage or deterioration.[1]

Step 3: Labeling

  • Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "1-Ethyl-1H-pyrazole-5-carboxylic acid-D5"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date the waste was first added to the container.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[2][6]

  • The SAA should be at or near the point of generation and under the control of laboratory personnel.[1]

  • Ensure the storage area is well-ventilated and away from incompatible materials.

Step 5: Arrange for Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Disposal will be conducted by a licensed hazardous waste management service in accordance with all federal, state, and local regulations.[5] Final disposal methods may include incineration or other chemical treatments to render the waste less hazardous.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5.

G Disposal Workflow for 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 cluster_0 Preparation and Handling cluster_1 Waste Generation cluster_2 Disposal Protocol start Start: Handling of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe handling Handle in a Well-Ventilated Area (e.g., Fume Hood) ppe->handling waste_generated Waste Generated? (e.g., unused chemical, contaminated items) handling->waste_generated segregate Segregate as Hazardous Waste waste_generated->segregate Yes containerize Place in a Labeled, Sealed, Compatible Container segregate->containerize store Store in a Designated Satellite Accumulation Area (SAA) containerize->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

References

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